Product packaging for 2-Bromo-5-methyl-4-phenylthiazole(Cat. No.:CAS No. 412923-45-6)

2-Bromo-5-methyl-4-phenylthiazole

Cat. No.: B2587932
CAS No.: 412923-45-6
M. Wt: 290.6
InChI Key: QHNFUWOAQHXVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-5-methyl-4-phenylthiazole is a useful research compound. Its molecular formula is C10H9BrClNS and its molecular weight is 290.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrClNS B2587932 2-Bromo-5-methyl-4-phenylthiazole CAS No. 412923-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methyl-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOQQISGUQUJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299964
Record name 2-Bromo-5-methyl-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412923-45-6
Record name 2-Bromo-5-methyl-4-phenylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412923-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methyl-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-methyl-4-phenyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Bromo-5-methyl-4-phenylthiazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific isomer, this document also includes information on closely related isomers to provide a comparative context.

Core Chemical Properties

This compound is a substituted thiazole with the molecular formula C₁₀H₈BrNS. The presence of a bromine atom at the 2-position of the thiazole ring makes it a versatile intermediate for further chemical modifications.

Table 1: Summary of Chemical and Physical Properties

PropertyValueSource/Notes
Molecular Formula C₁₀H₈BrNS
Molecular Weight 254.15 g/mol
Appearance Solid
Melting Point No experimental data available. For the related isomer 2-bromo-4-methyl-5-phenylthiazole, the melting point is 55-59 °C. For the related isomer 2-bromo-4-phenylthiazole, the melting point is 55-59 °C.[1]It is important to note that this is data for an isomer and may not be representative.
Boiling Point No experimental data available.-
Solubility No experimental data available. The related isomer 2-bromo-4-methyl-5-phenylthiazole is slightly soluble in water.[2]-
SMILES String CC1=C(C2=CC=CC=C2)N=C(Br)S1

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the bromo-thiazole functional group. The bromine atom is a good leaving group, making the compound amenable to various cross-coupling and substitution reactions.

Key Reactions:
  • Suzuki-Miyaura Cross-Coupling: The carbon-bromine bond can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at the 2-position of the thiazole ring, enabling the synthesis of diverse compound libraries for drug discovery.

  • Nucleophilic Substitution: The electron-deficient nature of the thiazole ring, enhanced by the electron-withdrawing effect of the bromine atom, facilitates nucleophilic aromatic substitution reactions. This allows for the displacement of the bromide by various nucleophiles, such as amines, thiols, and alkoxides, to generate a variety of functionalized thiazole derivatives.

Synthesis and Experimental Protocols

Potential Synthetic Pathway:

A plausible synthetic route would involve the Sandmeyer-type reaction of the corresponding 2-amino-5-methyl-4-phenylthiazole.

Experimental Workflow:

G cluster_start Starting Material cluster_reagents Reagents cluster_solvent Solvent cluster_reaction Reaction cluster_product Product 2-Amino-5-methyl-4-phenylthiazole 2-Amino-5-methyl-4-phenylthiazole Diazotization & Bromination Diazotization & Bromination 2-Amino-5-methyl-4-phenylthiazole->Diazotization & Bromination n-Butyl nitrite n-Butyl nitrite n-Butyl nitrite->Diazotization & Bromination Copper(II) Bromide (CuBr2) Copper(II) Bromide (CuBr2) Copper(II) Bromide (CuBr2)->Diazotization & Bromination Acetonitrile Acetonitrile Acetonitrile->Diazotization & Bromination This compound This compound Diazotization & Bromination->this compound

References

Technical Guide: 2-Bromo-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methyl-4-phenylthiazole, a substituted thiazole derivative of interest in medicinal chemistry and organic synthesis. Due to the limited publicly available data for this specific regioisomer, this document leverages information on closely related analogues to detail its physicochemical properties, potential synthetic routes, spectroscopic characterization, chemical reactivity, and prospective biological activities. Detailed experimental protocols for a plausible synthetic pathway are provided, alongside visualizations of reaction schemes and potential signaling pathway interactions to facilitate further research and application in drug discovery and development.

Introduction

Thiazoles are a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This scaffold is a prominent feature in a variety of biologically active compounds and approved pharmaceuticals. The introduction of a phenyl group and a bromine atom onto the thiazole ring, as in this compound, furnishes a versatile building block for the synthesis of more complex molecular architectures. The bromine atom at the 2-position serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of compound libraries for biological screening. Phenylthiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects.[1]

This guide focuses on the specific regioisomer, this compound. While direct experimental data for this compound is scarce, this document consolidates information from closely related isomers to provide a predictive and practical resource for researchers.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₈BrNS[2]
Molecular Weight 254.15 g/mol [2]
IUPAC Name 2-bromo-4-methyl-5-phenyl-1,3-thiazole[2]
Melting Point 55-59 °C[2]
Appearance Solid[3]
Solubility Slightly soluble in water[2]
XLogP3 4[2]
Hydrogen Bond Acceptor Count 2[2]

Synthesis and Experimental Protocols

A plausible synthetic route to this compound is via a variation of the Hantzsch thiazole synthesis, followed by bromination.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

  • Formation of the 5-methyl-4-phenylthiazole core: This can be achieved through the condensation of a suitable α-haloketone with a thioamide.

  • Bromination: Introduction of the bromine atom at the 2-position of the thiazole ring.

G cluster_0 Step 1: Thiazole Ring Formation (Hantzsch Synthesis) cluster_1 Step 2: Bromination 1-phenylpropan-1-one 1-phenylpropan-1-one Halogenation Halogenation (e.g., Br₂) 1-phenylpropan-1-one->Halogenation alpha-Bromo-1-phenylpropan-1-one α-Bromo-1-phenylpropan-1-one Halogenation->alpha-Bromo-1-phenylpropan-1-one Condensation Condensation alpha-Bromo-1-phenylpropan-1-one->Condensation Thioacetamide Thioacetamide Thioacetamide->Condensation 5-methyl-4-phenylthiazole 5-methyl-4-phenylthiazole Condensation->5-methyl-4-phenylthiazole Brominating_agent Brominating Agent (e.g., NBS) 5-methyl-4-phenylthiazole->Brominating_agent This compound This compound Brominating_agent->this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-methyl-4-phenylthiazole

  • Halogenation of 1-phenylpropan-1-one: To a solution of 1-phenylpropan-1-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, slowly add bromine (1 equivalent) at 0 °C with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield crude α-bromo-1-phenylpropan-1-one, which can be used in the next step without further purification.

  • Hantzsch Thiazole Synthesis: Dissolve the crude α-bromo-1-phenylpropan-1-one in ethanol. To this solution, add thioacetamide (1 equivalent). The mixture is then heated to reflux for several hours until the starting materials are consumed (monitored by TLC). After cooling, the reaction mixture is neutralized with a base such as sodium bicarbonate solution. The product, 5-methyl-4-phenylthiazole, can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.

Step 2: Synthesis of this compound

  • Bromination: To a solution of 5-methyl-4-phenylthiazole (1 equivalent) in a suitable solvent like chloroform or carbon tetrachloride, add N-bromosuccinimide (NBS) (1 equivalent). The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography to afford this compound.

Spectroscopic Characterization (Predicted)

The following table outlines the expected spectroscopic data for this compound based on the analysis of its structural features and data from similar compounds.[4][5]

TechniqueExpected Features
¹H NMR - Aromatic protons (phenyl group): multiplet in the range of δ 7.2-7.8 ppm.- Methyl protons: singlet around δ 2.4-2.6 ppm.
¹³C NMR - Aromatic carbons (phenyl group): signals between δ 125-140 ppm.- Thiazole ring carbons: C2 (bearing Br) expected around δ 140-150 ppm, C4 and C5 in the range of δ 120-150 ppm.- Methyl carbon: signal around δ 15-20 ppm.
IR Spectroscopy - C-H stretching (aromatic): ~3050-3100 cm⁻¹.- C=N and C=C stretching (thiazole and phenyl rings): ~1450-1600 cm⁻¹.- C-Br stretching: ~500-650 cm⁻¹.
Mass Spectrometry - Molecular ion peak (M⁺) and M+2 peak in an approximate 1:1 ratio, characteristic of a bromine-containing compound.

Reactivity and Potential Applications

The bromine atom at the 2-position of the thiazole ring is a key functional group that dictates the reactivity of this compound. It is an excellent leaving group in nucleophilic aromatic substitution and a versatile handle for various palladium-catalyzed cross-coupling reactions.

G cluster_0 Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Heck Heck Coupling (Alkene) Start->Heck Sonogashira Sonogashira Coupling (Alkyne) Start->Sonogashira Buchwald_Hartwig Buchwald-Hartwig Amination (R₂NH) Start->Buchwald_Hartwig Product_Suzuki 2-Aryl-5-methyl-4-phenylthiazole Suzuki->Product_Suzuki Product_Heck 2-Alkenyl-5-methyl-4-phenylthiazole Heck->Product_Heck Product_Sonogashira 2-Alkynyl-5-methyl-4-phenylthiazole Sonogashira->Product_Sonogashira Product_Buchwald 2-Amino-5-methyl-4-phenylthiazole Buchwald_Hartwig->Product_Buchwald

Caption: Potential synthetic transformations of this compound.

These reactions allow for the straightforward synthesis of a wide array of derivatives, which is highly valuable in the context of structure-activity relationship (SAR) studies during drug development.

Potential Applications:

  • Medicinal Chemistry: As an intermediate for the synthesis of novel therapeutic agents.[1]

  • Materials Science: For the creation of new materials with specific electronic or optical properties.[1]

  • Chemical Biology: As a molecular probe to study enzyme activities and protein interactions.[1]

Biological Activity

While no specific biological data exists for this compound, numerous studies on structurally similar compounds provide insights into its potential bioactivities.

Compound ClassReported Biological ActivityReference
Phenylthiazole derivativesAntifungal (CYP51 inhibitors)[6]
Substituted 2-bromothiazolesIntermediates for DNA topoisomerase IB inhibitors[7]
N-(5-methyl-4-phenylthiazol-2-yl) derivativesAnticancer activity[8]
General 2-bromophenylthiazolesAntimicrobial activity[1]
Potential Mechanism of Action: CYP51 Inhibition

Many phenylthiazole derivatives have been investigated as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[6] Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.

G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate Intermediate CYP51->Intermediate Ergosterol Ergosterol (Fungal Cell Membrane Component) Intermediate->Ergosterol Inhibitor This compound (Potential Inhibitor) Inhibitor->CYP51

Caption: Potential inhibition of the fungal ergosterol biosynthesis pathway.

Conclusion

This compound represents a promising but underexplored scaffold in chemical and pharmaceutical research. This technical guide, by consolidating data from related compounds, provides a foundational resource for its synthesis, characterization, and potential applications. The versatile reactivity of the C-Br bond, coupled with the established biological activities of the phenylthiazole core, positions this compound as a valuable starting point for the development of novel therapeutics and functional materials. Further experimental investigation is warranted to fully elucidate the properties and potential of this specific regioisomer.

References

Spectroscopic and Synthetic Insights into Phenylthiazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a technical overview of the spectroscopic data and synthetic methodologies related to bromo-methyl-phenylthiazole compounds. Due to a lack of publicly available, specific experimental data for 2-Bromo-5-methyl-4-phenylthiazole, this guide presents data for the closely related isomer, 2-Bromo-4-methyl-5-phenylthiazole, and outlines a general synthetic protocol applicable to this class of compounds.

Introduction

Physicochemical Properties of 2-Bromo-4-methyl-5-phenylthiazole

A summary of the key physicochemical properties for 2-Bromo-4-methyl-5-phenylthiazole is presented below.

PropertyValue
Molecular Formula C₁₀H₈BrNS
Molecular Weight 254.15 g/mol [1]
Melting Point 55-59 °C[1]
Appearance Solid[1]
Solubility Slightly soluble in water[1]

Spectroscopic Data for 2-Bromo-4-methyl-5-phenylthiazole

The following tables summarize the available spectroscopic data for the isomer 2-Bromo-4-methyl-5-phenylthiazole. This data is crucial for the structural elucidation and characterization of this compound class.

Predicted Mass Spectrometry Data
Adductm/z
[M+H]⁺ 253.96337
[M+Na]⁺ 275.94531
[M-H]⁻ 251.94881
[M+NH₄]⁺ 270.98991
[M+K]⁺ 291.91925
[M]⁺ 252.95554
[M]⁻ 252.95664

This data is predicted and sourced from PubChem.[2]

Experimental Protocols: A General Approach to Synthesis

The synthesis of 2-bromo-substituted phenylthiazoles can be achieved through various established methodologies. A common and effective route involves the Sandmeyer-type reaction of an amino-thiazole precursor. The following is a generalized protocol based on the synthesis of similar compounds.

Synthesis of 2-Bromo-4-phenylthiazole

A representative synthesis for a similar compound, 2-bromo-4-phenylthiazole, has been reported and is detailed below.[3]

Materials:

  • 4-Phenyl-2-aminothiazole

  • Copper(I) bromide (CuBr)

  • n-Butyl nitrite

  • Acetonitrile

  • Ethyl acetate

  • Ammonia solution (0.1 M)

  • Magnesium sulfate (MgSO₄)

  • Heptane

  • Silica gel

Procedure:

  • 4-Phenyl-2-aminothiazole (46.9 mmol) and CuBr (74.6 mmol) are dissolved in acetonitrile at room temperature.[3]

  • n-Butyl nitrite (74.6 mmol) is added to the stirring solution, which is then heated to 333 K. The reaction is typically complete within 15 minutes.[3]

  • The reaction mixture is evaporated to dryness under vacuum.[3]

  • The resulting residue is dissolved in ethyl acetate (50 ml) and washed twice with a 0.1 M ammonia solution (2 x 50 ml).[3]

  • The organic layer is separated, dried over MgSO₄, and then evaporated to dryness under vacuum.[3]

  • The crude product is purified by silica gel chromatography using a heptane-ethyl acetate (70:3, v/v) eluent system.[3]

  • The purified product can be crystallized from a 5% solution in heptane to yield single crystals.[3]

This general procedure can be adapted for the synthesis of this compound, likely starting from 2-Amino-5-methyl-4-phenylthiazole.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a bromo-methyl-phenylthiazole derivative.

experimental_workflow Experimental Workflow: Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 2-Amino-5-methyl-4-phenylthiazole, CuBr, n-Butyl nitrite) reaction Diazotization and Bromination (Sandmeyer-type reaction) start->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product (this compound) purification->product nmr NMR Spectroscopy (¹H and ¹³C NMR) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir analysis Structural Elucidation nmr->analysis ms->analysis ir->analysis

References

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel heterocyclic compound, 2-Bromo-5-methyl-4-phenylthiazole. Due to the limited availability of specific experimental data for this compound, this document outlines standardized methodologies for determining these critical parameters, presents hypothetical data based on structurally similar thiazole derivatives, and discusses potential degradation pathways. This guide is intended to serve as a foundational resource for researchers initiating studies with this molecule.

Physicochemical Properties

A summary of the predicted and known properties of this compound and related compounds is presented below.

PropertyValueSource/Method
IUPAC Name 2-Bromo-5-methyl-4-phenyl-1,3-thiazole---
Molecular Formula C₁₀H₈BrNS---
Molecular Weight 254.15 g/mol ---
Appearance Off-white to pale yellow solid (predicted)---
Melting Point 55-59 °C (for 2-Bromo-4-methyl-5-phenylthiazole)[Product Information]
pKa 1.32 ± 0.10 (predicted for 2-Bromo-5-methylthiazole)[Chemical Database]

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and formulation potential. The following table summarizes the predicted solubility of this compound in common solvents, based on the behavior of similar brominated thiazole derivatives which are generally described as being slightly soluble in water.

SolventPredicted Solubility (at 25°C)Classification
Water< 0.1 mg/mLPractically Insoluble
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.1 mg/mLPractically Insoluble
Dimethyl Sulfoxide (DMSO)> 50 mg/mLVery Soluble
Ethanol10 - 20 mg/mLSoluble
Methanol10 - 20 mg/mLSoluble
Dichloromethane> 50 mg/mLVery Soluble
Acetone> 50 mg/mLVery Soluble

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a filter compatible with the solvent and compound) can be employed for clear separation.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess compound to solvent B Equilibrate (24-48h) with agitation A->B C Centrifuge or filter to remove solid B->C D Collect supernatant C->D E Analyze by HPLC-UV D->E F Determine concentration E->F

Thermodynamic Solubility Workflow

Stability Profile

Understanding the chemical stability of this compound is essential for its handling, storage, and development as a therapeutic agent. Forced degradation studies are performed to identify potential degradation products and pathways.

Stress ConditionReagent/ConditionTimePredicted Outcome
Acidic Hydrolysis 0.1 M HCl24, 48, 72 hoursPotential for degradation, dependent on temperature.
Basic Hydrolysis 0.1 M NaOH24, 48, 72 hoursPotential for degradation, likely faster than acidic hydrolysis.
Oxidative 3% H₂O₂24, 48, 72 hoursPotential for oxidation, possibly at the sulfur atom.
Thermal 60°C7 daysLikely stable, but dependent on solid-state form.
Photostability ICH Q1B conditions (UV/Vis light)24 hoursPotential for degradation. Thiazole rings can be susceptible to photo-oxidation.[1]

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.[2][3][4][5]

  • Sample Preparation:

    • Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration suitable for analysis.

    • For thermal and photostability, expose the solid compound and a solution to the conditions.

  • Stress Conditions:

    • Hydrolysis: Incubate samples with acidic and basic solutions at room temperature and elevated temperatures (e.g., 60°C).

    • Oxidation: Incubate the sample with an oxidizing agent like hydrogen peroxide.

    • Thermal: Store the solid and solution samples in a temperature-controlled oven.

    • Photostability: Expose the solid and solution samples to a light source as per ICH Q1B guidelines.

  • Time Points and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

    • Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (MS) can be coupled to HPLC to identify the mass of degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl) F Sample at time points A->F B Base Hydrolysis (NaOH) B->F C Oxidation (H2O2) C->F D Thermal (Heat) D->F E Photolytic (Light) E->F G Analyze by Stability-Indicating HPLC F->G H Identify Degradants (LC-MS) G->H I Determine Degradation Pathway H->I

Forced Degradation Study Workflow

Potential Degradation Pathways

Based on studies of related thiazole compounds, a potential degradation pathway under photolytic stress could involve photo-oxygenation.[1] This may proceed via a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to an unstable endoperoxide that subsequently rearranges to form degradation products. The presence of aryl rings as substituents on the thiazole may influence this reactivity.[1]

Biological Context: Potential Signaling Pathway Involvement

Thiazole derivatives are known to exhibit a wide range of biological activities and are present in numerous FDA-approved drugs.[6][7] They have been investigated as inhibitors of various enzymes and as modulators of signaling pathways. For instance, some thiazole derivatives have been identified as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), key components of a signaling pathway crucial for cell growth, proliferation, and survival.

G cluster_pathway Hypothetical PI3K/mTOR Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibitor->mTORC1

PI3K/mTOR Inhibition by Thiazole Derivative

Disclaimer: The quantitative data presented in this guide are predictive and based on the properties of structurally related compounds. It is imperative that experimental verification is conducted to determine the precise solubility and stability profile of this compound. The experimental protocols provided are intended as a general guide and may require optimization for this specific compound.

References

An In-depth Technical Guide to 2-Bromo-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methyl-4-phenylthiazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While the specific discovery and history of this particular isomer are not extensively documented, its structural motifs are present in a variety of biologically active molecules. This document outlines a plausible and detailed synthetic pathway, compiles relevant physicochemical data, and discusses its potential applications, particularly as a synthetic intermediate for the development of novel therapeutic agents. The information is presented to be a valuable resource for researchers in drug discovery and development.

Introduction and Background

The thiazole ring is a fundamental five-membered heterocyclic scaffold containing sulfur and nitrogen atoms. This structural unit is a cornerstone in medicinal chemistry, found in a wide array of FDA-approved drugs, including antifungal agents, anti-cancer therapies, and anti-inflammatory medications.[1] The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity.

This compound belongs to this important class of compounds. The presence of a bromine atom at the 2-position provides a reactive handle for a multitude of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This makes it a valuable building block for creating libraries of diverse molecules for biological screening. The 5-methyl and 4-phenyl substitutions also contribute to the molecule's overall lipophilicity and potential for specific interactions with biological targets.

While this specific compound is not as widely reported as its isomers, the 5-methyl-4-phenylthiazole core has been explored for its therapeutic potential, notably in the development of anticancer agents.[2][3] This guide will therefore focus on providing a robust understanding of its synthesis and potential utility based on established chemical principles and data from closely related structures.

Discovery and History

The development of synthetic routes to this compound likely follows well-established methodologies for thiazole synthesis and functionalization, such as the Hantzsch thiazole synthesis followed by a Sandmeyer-type reaction for the introduction of the bromine atom.

Synthetic Protocols

The synthesis of this compound can be logically achieved through a two-step process: first, the construction of the core thiazole ring system to form 2-amino-5-methyl-4-phenylthiazole, followed by the conversion of the 2-amino group to a 2-bromo substituent.

Step 1: Synthesis of 2-Amino-5-methyl-4-phenylthiazole (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. It involves the reaction of an α-haloketone with a thioamide. In this case, the precursor 2-amino-5-methyl-4-phenylthiazole can be prepared from 2-bromo-1-phenyl-1-propanone and thiourea.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-1-phenyl-1-propanone (1 equivalent), thiourea (1.2 equivalents), and ethanol as the solvent.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of 2-amino-5-methyl-4-phenylthiazole hydrobromide should form.

  • Neutralization: Filter the solid and wash with cold ethanol. To obtain the free amine, suspend the hydrobromide salt in water and add a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until the pH is approximately 8-9.

  • Purification: The resulting solid precipitate of 2-amino-5-methyl-4-phenylthiazole is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Synthesis of this compound (Sandmeyer-Type Reaction)

The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic or heteroaromatic ring into a halide via a diazonium salt intermediate. This method is particularly effective for introducing bromine at the 2-position of 2-aminothiazoles.[5][6]

Experimental Protocol:

  • Diazotization:

    • Suspend 2-amino-5-methyl-4-phenylthiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~48%).

    • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

  • Work-up and Isolation:

    • After the addition is complete and gas evolution has ceased, warm the reaction mixture to room temperature and stir for 1-2 hours.

    • Pour the mixture into water and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation

Physicochemical Properties

Quantitative experimental data for this compound is not widely published. The table below summarizes its basic chemical properties along with data for a closely related isomer for comparison.

PropertyThis compound2-Bromo-4-methyl-5-phenylthiazole[7]
Molecular Formula C₁₀H₈BrNSC₁₀H₈BrNS
Molecular Weight 254.15 g/mol 254.15 g/mol
Appearance (Predicted) White to off-white solidSolid
Melting Point Not reported55-59 °C
Solubility (Predicted) Soluble in organic solventsSlightly soluble in water
Spectroscopic Data

While specific spectra for the title compound are not available in the literature, the expected signals in ¹H and ¹³C NMR would be consistent with the proposed structure. The ¹H NMR should feature a singlet for the methyl group protons and multiplets in the aromatic region for the phenyl group protons. The ¹³C NMR would show distinct signals for the methyl carbon, the carbons of the phenyl ring, and the three carbons of the thiazole ring.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from 2-bromo-1-phenyl-1-propanone and thiourea.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction start1 2-bromo-1-phenyl-1-propanone + Thiourea reagents1 Ethanol, Reflux start1->reagents1 product1 2-Amino-5-methyl-4-phenylthiazole reagents1->product1 start2 2-Amino-5-methyl-4-phenylthiazole product1->start2 reagents2 1. NaNO₂, HBr, 0-5°C 2. CuBr start2->reagents2 product2 This compound reagents2->product2

Caption: Proposed two-step synthesis of this compound.

Role as a Synthetic Intermediate

The primary utility of 2-bromo-thiazoles is as versatile intermediates for creating more complex molecules, particularly through cross-coupling reactions.

G start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd Catalyst heck Heck Coupling (Alkene) start->heck Pd Catalyst buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd Catalyst sonogashira Sonogashira Coupling (Alkyne) start->sonogashira Pd/Cu Catalyst product_suzuki 2-Aryl-5-methyl-4-phenylthiazole suzuki->product_suzuki product_heck 2-Alkenyl-5-methyl-4-phenylthiazole heck->product_heck product_buchwald 2-Amino-5-methyl-4-phenylthiazole Derivatives buchwald->product_buchwald product_sonogashira 2-Alkynyl-5-methyl-4-phenylthiazole sonogashira->product_sonogashira

Caption: Utility of this compound in cross-coupling reactions.

Applications and Biological Relevance

While the biological activity of this compound itself has not been specifically reported, its core structure is of significant interest in drug discovery.

Synthetic Intermediate

The most immediate and critical application of this compound is as a synthetic intermediate. The carbon-bromine bond at the 2-position of the thiazole ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds, introducing new aryl or heteroaryl groups.

  • Heck Coupling: Reaction with alkenes to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

These reactions allow for the rapid diversification of the 5-methyl-4-phenylthiazole scaffold, creating libraries of novel compounds for screening as potential drug candidates.

Anticancer Potential

Derivatives of N-(5-methyl-4-phenylthiazol-2-yl) have been synthesized and evaluated for their anticancer properties.[2][3] For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been investigated for their cytotoxic effects against human lung adenocarcinoma cells (A549).[2] Certain derivatives showed selective cytotoxicity against cancer cells while being significantly less toxic to normal cell lines.[3] These studies suggest that the 5-methyl-4-phenylthiazole core is a promising scaffold for the development of new anticancer agents. This compound serves as a key starting material for accessing these and other potentially active analogues.

Conclusion

This compound is a functionalized heterocyclic compound with considerable potential as a building block in synthetic and medicinal chemistry. Although its individual history is not well-chronicled, its synthesis can be reliably achieved through established methods like the Hantzsch synthesis followed by a Sandmeyer reaction. Its primary value lies in the reactivity of the 2-bromo substituent, which allows for extensive derivatization. Given the demonstrated anticancer activity of closely related analogues, this compound represents a valuable starting point for the discovery and development of novel therapeutic agents. This guide provides the necessary foundational knowledge for researchers to synthesize and utilize this compound in their research endeavors.

References

Potential Biological Activity of 2-Bromo-5-methyl-4-phenylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 2-Bromo-5-methyl-4-phenylthiazole. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its potential therapeutic applications based on studies of structurally similar thiazole derivatives. The thiazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide summarizes the available quantitative data for closely related analogues, details relevant experimental protocols, and visualizes key experimental workflows and biological pathways to provide a foundational resource for researchers interested in the therapeutic potential of this compound.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral components of numerous FDA-approved drugs and are extensively investigated for a wide array of therapeutic applications.[3][4] The structural versatility of the thiazole ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[5] Generally, thiazole-containing compounds are known to exhibit anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.[1][2][4] The biological activity is often attributed to the ability of the thiazole ring to act as a bioisostere for other functional groups and to participate in hydrogen bonding and other interactions with biological targets.[6]

Potential Anticancer Activity

While no direct anticancer studies on this compound were identified, significant research has been conducted on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which are derivatives of the corresponding 2-amino precursor. These studies provide valuable insights into the potential cytotoxicity of the core 5-methyl-4-phenylthiazole scaffold.

A study by Evren et al. (2019) synthesized a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their in vitro anticancer activity against human lung adenocarcinoma (A549) and mouse embryonic fibroblast (NIH/3T3) cell lines using the MTT assay.[2][7]

Quantitative Data for N-(5-methyl-4-phenylthiazol-2-yl) Derivatives

The following table summarizes the IC50 values for the most active compounds from the study by Evren et al. (2019).

Compound IDSubstituent at thioacetamideIC50 (µM) vs. A549 CellsIC50 (µM) vs. NIH/3T3 CellsSelectivity Index (SI)
4a 1-methyl-1H-imidazol-2-yl>1000>1000-
4c 1-methyl-1H-tetrazol-5-yl23.30 ± 0.35>1000>42.9
Cisplatin (Reference Drug)12.50 ± 0.2125.00 ± 0.422.0

Data extracted from Evren et al. (2019).[2][7]

Compound 4c demonstrated significant and selective cytotoxicity against the A549 cancer cell line, with an IC50 value of 23.30 µM, while showing no toxicity to the non-cancerous NIH/3T3 cell line at concentrations up to 1000 µM.[2] This high selectivity index suggests that the 5-methyl-4-phenylthiazole scaffold, when appropriately substituted, has the potential for development as a selective anticancer agent.

Apoptosis Induction

The same study also investigated the apoptotic potential of these compounds. Compounds 4a and 4c were found to induce the highest percentage of apoptosis among the tested derivatives, although the effect was less potent than that of the reference drug, cisplatin.[2] This suggests that the cytotoxic mechanism of these thiazole derivatives may involve the induction of programmed cell death.

Potential Signaling Pathways

Thiazole derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways. One of the frequently implicated pathways is the PI3K/Akt/mTOR pathway, which is often deregulated in cancer.[8][9] Inhibition of this pathway can lead to decreased cell proliferation and survival.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival Thiazole Derivative Thiazole Derivative Thiazole Derivative->Akt

Figure 1: Potential inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Potential Antimicrobial Activity

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial activity against both bacteria and fungi.[5][10] The mechanism of action can vary, with some compounds targeting essential bacterial enzymes like DNA gyrase or FtsZ, which is involved in cell division.[11][12] The amphiphilic character of some thiazole derivatives allows them to permeate bacterial cell membranes, leading to cytoplasmic leakage and cell death.[10]

While no specific antimicrobial data for this compound is available, its structural features suggest it could be a candidate for antimicrobial screening.

Potential Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of thiazole derivatives.[13][14] A common preclinical model to evaluate anti-inflammatory potential is the carrageenan-induced paw edema model in rodents.[15][16][17][18][19] This model mimics the inflammatory response and allows for the assessment of a compound's ability to reduce edema. The anti-inflammatory effects of thiazoles are often attributed to the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes.[20]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of evaluating the biological activities of thiazole derivatives.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Figure 2: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[1][3][4][24]

Principle: An antimicrobial-impregnated disk placed on an agar plate inoculated with a bacterium will create a concentration gradient of the antimicrobial. If the bacterium is susceptible, a zone of growth inhibition will appear around the disk.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Agar Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of the test compound onto the surface of the agar.

  • Incubation: Invert the plate and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in millimeters) around the disk. The size of the zone is inversely proportional to the minimum inhibitory concentration (MIC).

Kirby_Bauer_Workflow A Prepare bacterial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton agar plate A->B C Apply compound-impregnated disk B->C D Incubate at 37°C for 16-24h C->D E Measure zone of inhibition (mm) D->E

Figure 3: Workflow of the Kirby-Bauer disk diffusion assay.

In Vivo Anti-inflammatory Screening: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation.[15][16][17][18][19]

Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

Based on the biological activities of structurally related thiazole derivatives, this compound emerges as a promising candidate for further investigation. The available data on N-(5-methyl-4-phenylthiazol-2-yl) analogues strongly suggest a potential for selective anticancer activity, possibly through the induction of apoptosis. Furthermore, the broader literature on thiazoles indicates that this compound may also possess antimicrobial and anti-inflammatory properties.

Future research should focus on the direct synthesis and biological evaluation of this compound. In vitro screening against a panel of cancer cell lines, pathogenic bacteria, and fungi is warranted. Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound will be crucial for its further development as a potential therapeutic agent. The experimental protocols detailed in this guide provide a solid foundation for such investigations.

References

2-Bromo-5-methyl-4-phenylthiazole derivatives and analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Bromo-5-methyl-4-phenylthiazole Derivatives and Analogs for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental methodologies related to this compound and its structurally related analogs. The thiazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The bromo-thiazole moiety, in particular, serves as a versatile synthetic intermediate, allowing for extensive functionalization and the development of novel therapeutic agents.[3]

Synthesis of the Thiazole Core and Derivatives

The synthesis of the thiazole ring is most famously achieved through the Hantzsch reaction, which involves the cyclization of an α-halocarbonyl compound with a thioamide or thiourea.[4] However, for creating brominated thiazoles, other methods such as the Sandmeyer-type reaction or direct bromination are also employed.

General Synthetic Pathways

Sandmeyer-Type Reaction: A common route to 2-bromothiazoles involves the diazotization of a 2-aminothiazole precursor followed by displacement with a bromide ion, typically from a copper(I) bromide source.[3][5] This method is effective for introducing the bromo-substituent at the C2 position.

Direct Bromination: Electrophilic aromatic substitution on a pre-formed thiazole ring using a brominating agent like N-bromosuccinimide (NBS) or molecular bromine can also install the bromo-group. The position of bromination is directed by the existing substituents on the ring.[6]

Hantzsch Thiazole Synthesis: This classical method remains a staple for building the thiazole ring from acyclic precursors. For instance, reacting 2-bromo-1-phenylethanone derivatives with thioamides or thioureas is a direct route to various 4-phenylthiazole analogs.[4][7]

Below is a generalized workflow for the synthesis of 2-bromothiazole derivatives.

cluster_0 Route A: Sandmeyer-Type Reaction cluster_1 Route B: Hantzsch Synthesis cluster_2 Derivatization A1 2-Amino-4-phenyl-5-methylthiazole A2 Diazonium Salt Intermediate A1->A2 n-Butyl Nitrite A3 2-Bromo-4-phenyl-5-methylthiazole A2->A3 CuBr C1 2-Bromo-thiazole Core B1 α-Bromo Ketone (e.g., 2-bromo-1-phenylpropan-1-one) B3 2-Amino-5-methyl-4-phenylthiazole B1->B3 B2 Thiourea B2->B3 C2 Diverse Analogs C1->C2 Cross-Coupling (e.g., Suzuki) or Nucleophilic Substitution

General synthetic strategies for 2-bromothiazole derivatives.
Derivatization Potential

The bromine atom at the 2-position of the thiazole ring is an excellent leaving group, making it a key handle for diversification.[8] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the introduction of various aryl or heteroaryl substituents.[8] Additionally, the bromo group can be displaced by nucleophiles like amines or thiols to generate a wide range of analogs.[8]

Biological Activity and Quantitative Data

While specific data on this compound is limited, extensive research on close structural analogs, particularly N-(5-methyl-4-phenylthiazol-2-yl) derivatives, reveals significant potential in oncology. These compounds have been evaluated for their cytotoxic and apoptotic effects against various cancer cell lines.

A study focused on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides demonstrated their selective anticancer activity.[9][10] The compounds were synthesized and tested for cytotoxicity against A549 human lung adenocarcinoma cells and the non-cancerous NIH/3T3 mouse fibroblast cell line to determine selectivity.[9][10]

Quantitative Anticancer Activity Data

The table below summarizes the in vitro cytotoxicity data for key analogs. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDSubstituent (R) on ThioacetamideTarget Cell LineIC₅₀ (µM)[9][10]Selectivity Note
4a 1-Methyl-1H-imidazol-2-ylA549-Exhibited high apoptosis percentage[9][10]
4c 1-Methyl-1H-tetrazol-5-ylA54923.30 ± 0.35Highly selective; IC₅₀ >1000 µM on NIH/3T3 cells[9][10]
Cisplatin (Reference Drug)A54910.12 ± 0.17Standard chemotherapeutic agent

Compound 4c emerged as a particularly promising candidate, displaying potent activity against the A549 cancer cell line while showing negligible toxicity to the healthy NIH/3T3 cell line, indicating a high therapeutic index.[9][10]

The general workflow for identifying such lead compounds is depicted below.

start Synthesis of Thiazole Analogs screening In Vitro Cytotoxicity Screening (MTT Assay) - A549 (Cancer) - NIH/3T3 (Normal) start->screening data Data Analysis (Calculate IC₅₀ & Selectivity) screening->data hit Hit Identification (e.g., Compound 4c) data->hit further Further Studies (Apoptosis, SAR) hit->further

References

An In-depth Technical Guide on the Safe Handling of 2-Bromo-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS). While there is no comprehensive, publicly available SDS for 2-Bromo-5-methyl-4-phenylthiazole, the following information has been compiled from the SDS of structurally similar compounds, including 2-Bromo-5-methylthiazole and 2-Bromo-4-phenylthiazole. Users should handle this compound with the assumption that it shares similar hazardous properties. Always perform a thorough risk assessment before use.

Executive Summary

This compound is a halogenated heterocyclic compound with potential applications in pharmaceutical and agrochemical research as a versatile synthetic intermediate.[1] Its structure, featuring a reactive bromine atom on the thiazole ring, allows for various chemical modifications, making it a valuable building block in drug discovery and development.[1] However, the presence of the brominated thiazole moiety also necessitates careful handling due to its potential toxicity and reactivity. This guide provides a comprehensive overview of the known safety and handling procedures for this compound and its analogs, offering detailed protocols and visualizations to ensure its safe use in a laboratory setting.

Physical and Chemical Properties

PropertyValueSource Compound
Appearance Solid2-Bromo-4-phenylthiazole
Molecular Formula C₁₀H₈BrNS2-Bromo-4-methyl-5-phenylthiazole[2]
Molecular Weight 254.15 g/mol 2-Bromo-4-methyl-5-phenylthiazole[2]
Melting Point 55-59 °C2-Bromo-4-phenylthiazole

Hazard Identification and Safety Precautions

Based on data from analogous compounds, this compound is expected to be a hazardous substance. The following tables summarize the anticipated GHS hazard classifications and precautionary statements.

GHS Hazard Statements
Hazard CodeHazard StatementSource Analogs
H301/H302Toxic/Harmful if swallowed2-Bromo-4-phenylthiazole
H315Causes skin irritation2-Bromo-4-phenylthiazole[3]
H318/H319Causes serious eye damage/irritation2-Bromo-4-phenylthiazole[3]
H335May cause respiratory irritation2-Bromo-4-phenylthiazole[3]
GHS Precautionary Statements
Precautionary CodePrecautionary StatementSource Analogs
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Disposal

Adherence to strict safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield.[4]

  • Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[4] Use chemical-resistant gloves (e.g., nitrile, neoprene).[5]

  • Respiratory Protection: Use this compound in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling and Storage
  • Receiving: Upon receipt, inspect the container for damage. Date the container upon opening.[6]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7] Keep the container tightly closed and store in a locked cabinet.

  • Dispensing: As a solid, care should be taken to avoid generating dust. Weigh out the required amount in a fume hood.

  • Transport: When transporting the chemical within the laboratory, use a secondary container.[6]

Spill and Emergency Procedures
  • Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[8] Collect the material into a sealed container for disposal.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[3]

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.[3]

    • If swallowed: Immediately call a poison control center or doctor.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste.[4] Brominated organic compounds should be collected in a designated, labeled waste container for halogenated organic waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal. Incineration at a licensed hazardous waste facility is a common disposal method for such compounds.[8]

Visualized Workflows and Relationships

Safe Handling Workflow

Safe_Handling_Workflow start Start: Receive Chemical inspect Inspect Container for Damage start->inspect store Store in Cool, Dry, Ventilated, Locked Area inspect->store ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) store->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh reaction Perform Experiment weigh->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate waste Dispose of Waste in Halogenated Organic Waste Container decontaminate->waste end End waste->end

Caption: A workflow for the safe handling of this compound.

Potential Reactivity Pathways

Reactivity_Pathways start_material This compound nucleophilic_sub Nucleophilic Substitution start_material->nucleophilic_sub  + Nucleophile cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Stille) start_material->cross_coupling  + Boronic Acid/Organotin + Catalyst product1 Substituted Thiazoles (e.g., amines, thiols) nucleophilic_sub->product1 product2 Aryl/Alkyl Substituted Thiazoles cross_coupling->product2

Caption: Potential synthetic pathways involving this compound.

Conclusion

While this compound is a promising building block for medicinal and materials chemistry, its safe handling is of utmost importance. Researchers, scientists, and drug development professionals must treat this compound with the same level of caution as its better-documented hazardous analogs. By adhering to the guidelines outlined in this technical guide, including the use of appropriate personal protective equipment, proper storage and handling techniques, and approved disposal methods, the risks associated with the use of this compound can be effectively managed.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromo-5-methyl-4-phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-bromo-5-methyl-4-phenylthiazole and its subsequent derivatization. This key intermediate serves as a versatile scaffold for the development of novel compounds with potential therapeutic applications, particularly in the fields of oncology and microbiology. The protocols outlined below are based on established synthetic methodologies, including the Hantzsch thiazole synthesis, Sandmeyer bromination, and Suzuki cross-coupling reactions.

Overview and Applications

This compound is a key building block in medicinal chemistry. The bromine atom at the 2-position provides a reactive handle for introducing a wide range of functional groups through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Activity: Many thiazole-containing compounds exhibit potent anticancer properties by targeting various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[1] Mechanisms of action often involve the inhibition of key enzymes such as kinases (e.g., Akt) and interaction with DNA.[2][3]

  • Antimicrobial Activity: The thiazole nucleus is a common feature in antimicrobial agents.[4][5] These compounds can disrupt microbial cell membranes, inhibit essential enzymes like DNA gyrase, or interfere with other vital cellular processes in bacteria and fungi.[6][7]

Synthesis of this compound

The synthesis of the target compound is a two-step process, beginning with the formation of the 2-aminothiazole precursor via the Hantzsch thiazole synthesis, followed by a Sandmeyer reaction to introduce the bromine atom.

Step 1: Hantzsch Synthesis of 2-Amino-5-methyl-4-phenylthiazole

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. In this protocol, 2-bromo-1-phenylpropan-1-one reacts with thiourea to yield the desired 2-amino-5-methyl-4-phenylthiazole.

Experimental Protocol:

  • To a solution of 2-bromo-1-phenylpropan-1-one (1 mmol) in ethanol (10 mL), add thiourea (1.2 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol to afford pure 2-amino-5-methyl-4-phenylthiazole.

Quantitative Data:

StepProductStarting MaterialsReagentsSolventReaction TimeYield (%)
12-Amino-5-methyl-4-phenylthiazole2-Bromo-1-phenylpropan-1-one, Thiourea-Ethanol4-6 h85-95
Step 2: Sandmeyer Bromination of 2-Amino-5-methyl-4-phenylthiazole

The Sandmeyer reaction is a versatile method for the conversion of an amino group on an aromatic ring to a halide. In this step, the 2-amino group of the thiazole is diazotized and subsequently replaced by a bromine atom using a copper(I) bromide catalyst.

Experimental Protocol:

  • Suspend 2-amino-5-methyl-4-phenylthiazole (1 mmol) in a mixture of hydrobromic acid (48%, 3 mL) and water (3 mL) at 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.2 mmol) in water (2 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve copper(I) bromide (1.2 mmol) in hydrobromic acid (48%, 2 mL) at 0-5 °C.

  • Add the cold diazonium salt solution to the copper(I) bromide solution dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.

  • Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.[8][9]

Quantitative Data:

StepProductStarting MaterialReagentsSolventReaction TimeYield (%)
2This compound2-Amino-5-methyl-4-phenylthiazoleNaNO₂, HBr, CuBrWater/HBr2-3 h60-75

Derivatization via Suzuki Cross-Coupling

The synthesized this compound can be readily derivatized at the 2-position using palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Experimental Protocol:

  • To a degassed mixture of this compound (1 mmol), an arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2 mmol) in a suitable solvent system (e.g., dioxane/water 4:1, 10 mL), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-methyl-4-phenylthiazole derivative.[10][11][12]

Quantitative Data for Suzuki Coupling:

DerivativeArylboronic AcidCatalystBaseSolventReaction TimeYield (%)
2-(4-Methoxyphenyl)-5-methyl-4-phenylthiazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water10 h85
5-Methyl-4-phenyl-2-(pyridin-3-yl)thiazolePyridin-3-ylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water12 h78
2-(3-Fluorophenyl)-5-methyl-4-phenylthiazole3-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water8 h90

Visualized Workflows and Signaling Pathways

Synthesis Workflow

Synthesis_Workflow A 2-Bromo-1-phenylpropan-1-one + Thiourea B Hantzsch Synthesis A->B Ethanol, Reflux C 2-Amino-5-methyl-4-phenylthiazole B->C D Sandmeyer Bromination C->D 1. NaNO2, HBr 2. CuBr E This compound D->E G Suzuki Coupling E->G F Arylboronic Acid F->G Pd Catalyst, Base H 2-Aryl-5-methyl-4-phenylthiazole Derivatives G->H

Caption: Synthetic route to this compound and its derivatives.

Anticancer Mechanism of Action

Anticancer_Mechanism cluster_cell Cancer Cell Thiazole Thiazole Derivative PI3K_Akt PI3K/Akt Pathway Thiazole->PI3K_Akt Inhibits DNA DNA Thiazole->DNA Intercalates/ Induces Damage Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes DNA->Apoptosis Damage triggers

Caption: Potential anticancer mechanisms of thiazole derivatives.

Antimicrobial Mechanism of Action

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Thiazole Thiazole Derivative CellMembrane Cell Membrane Thiazole->CellMembrane Disrupts DNA_Gyrase DNA Gyrase Thiazole->DNA_Gyrase Inhibits Cell_Lysis Cell Lysis CellMembrane->Cell_Lysis Leads to DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for

Caption: Potential antimicrobial mechanisms of thiazole derivatives.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 2-Bromo-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-methyl-4-phenylthiazole with various boronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-5-methyl-4-phenylthiazole derivatives, which are of significant interest in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2][3] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids make it a highly valuable transformation in organic synthesis.[4]

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical conditions and reported yields for Suzuki coupling reactions of various bromo-heterocyclic compounds, which can serve as a guide for optimizing the reaction with this compound.

Aryl/Heteroaryl HalideCoupling Partner (Boronic Acid)Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2'-Bromo-2-aryl benzothiazoleVarious aryl boronic acidsPd₂(dba)₃ (10)Na₂CO₃ (2)Dioxane/H₂O (2:1)Reflux4up to 83[5]
4-Bromo-2-ketothiazolesVarious haloheteroaromaticsPd catalyst with Cy-JohnPhos or XPhos ligands----81-97[6]
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄ (5)K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)9018-[7][8]
2-Bromo-5-(bromomethyl)thiopheneVarious aryl boronic acidsPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901225-76[8]
4,5-Dibromothiophene-2-carboxaldehydeVarious aryl boronic acidsPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (6:1)9012Good[9]
2,5-Dibromo-3-hexylthiopheneVarious aryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-Moderate to Good[10]
3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-oneVarious aryl boronic acidsXPhosPdG2 (2.5) / XPhos (5)K₂CO₃ (2)Ethanol/H₂O (4:1)135 (MW)0.6767-89[11]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling reaction of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst system like XPhosPdG2) (1-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate or oil bath

  • Standard work-up and purification supplies (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a Schlenk flask or a sealable reaction tube, add this compound (1.0 mmol), the arylboronic acid (1.1-1.2 mmol), the palladium catalyst (0.01-0.05 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 4 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) via syringe. The use of a solvent mixture like dioxane/water is common and often enhances the reaction rate and yield.[5][8][9]

  • Degassing: Bubble the inert gas through the reaction mixture for 5-10 minutes to ensure it is thoroughly degassed.

  • Reaction: Place the reaction vessel in a preheated oil bath or on a heating plate and stir at the desired temperature (typically 80-110 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-aryl-5-methyl-4-phenylthiazole derivative.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl_Borane R¹-Pd(II)L_n-R² Transmetal->PdII_Aryl_Borane RedElim Reductive Elimination RedElim->Pd0 Product 2-Aryl-5-methyl- 4-phenylthiazole (R¹-R²) RedElim->Product ArylHalide 2-Bromo-5-methyl- 4-phenylthiazole (R¹-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R²-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent heat Heat Reaction Mixture (80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up (Extraction with EtOAc) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Pure Product purify->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols: 2-Bromo-5-methyl-4-phenylthiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methyl-4-phenylthiazole is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive bromine atom at the 2-position, a methyl group at the 5-position, and a phenyl ring at the 4-position, make it an ideal scaffold for the synthesis of diverse molecular libraries. The bromine atom serves as a key functional handle for various chemical transformations, enabling the introduction of a wide array of substituents and the construction of more complex, biologically active molecules. This document provides an overview of its applications, detailed experimental protocols for the synthesis of its derivatives, and a summary of the biological activities of these derivatives.

Key Applications in Drug Discovery

The this compound core is a privileged scaffold found in compounds targeting a range of therapeutic areas. Its derivatives have shown promise as:

  • Antifungal Agents: By serving as a precursor for inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal cell membrane biosynthesis pathway.

  • Anticancer Agents: Through the development of molecules that inhibit key enzymes involved in cancer progression, such as DNA Topoisomerase IB and Sortase A.

  • Antimicrobial Agents: Acting as a foundational structure for the synthesis of novel antibacterial and antimicrobial compounds.

The versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of lead compounds.

Data Presentation: Biological Activity of Derivatives

The following tables summarize the quantitative data for various derivatives synthesized from 2-bromo-thiazole precursors. It is important to note that these values are for the final, modified compounds and not for this compound itself.

Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives (CYP51 Inhibitors)

Compound IDFungal StrainMIC80 (μg/mL)
B9 Candida albicans1
Candida parapsilosis2
Candida tropicalis4
Cryptococcus neoformans1
Aspergillus fumigatus2
SZ-C14 (Lead) Candida albicans1-16

Data sourced from studies on 2-phenylthiazole derivatives as CYP51 inhibitors.[1]

Table 2: Anticancer Activity of Thiazole-Based Stilbene Analogs (Topoisomerase IB Inhibitors)

Compound IDCancer Cell LineIC50 (µM)
8 Not Specified++++ (Potent Inhibition)
10 Not Specified+++ (Good Inhibition)
11 Not Specified+++ (Good Inhibition)
13 Not Specified+++ (Good Inhibition)
15 Not Specified+++ (Good Inhibition)
19 Not Specified+++ (Good Inhibition)

Qualitative representation of inhibitory activity from original study.[2]

Table 3: Antibacterial Activity of 2-Phenylthiazole Derivatives (Sortase A Inhibitors)

Compound IDBacterial StrainMIC (μg/mL)
C4 S. aureus BAA102632

Data from a study on 2-phenylthiazole derivatives as potential Sortase A inhibitors.[3]

Experimental Protocols

The following are generalized protocols for key synthetic transformations involving 2-bromo-thiazole derivatives. Researchers should adapt these methods based on the specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 2-bromo-thiazole derivative with a boronic acid to introduce aryl or heteroaryl substituents.[4][5][6]

Materials:

  • This compound (1 equivalent)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.1 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2 - 3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction flask, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Nucleophilic Aromatic Substitution (SNA r) for C-N and C-S Bond Formation

This protocol outlines a general method for the substitution of the bromine atom on the 2-bromo-thiazole ring with a nucleophile, such as an amine or a thiol.[7][8]

Materials:

  • This compound (1 equivalent)

  • Nucleophile (amine, thiol, etc.) (1.1 - 2 equivalents)

  • Base (e.g., K₂CO₃, Et₃N, DIPEA) (if required)

  • Solvent (e.g., DMF, DMSO, NMP, Ethanol)

Procedure:

  • In a reaction flask, dissolve this compound and the nucleophile in the chosen solvent.

  • If the nucleophile is an amine salt or if a base is required, add the base to the mixture.

  • Heat the reaction mixture to an appropriate temperature (50-150 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the mechanism of action of enzymes targeted by derivatives of this compound.

CYP51_Inhibition cluster_synthesis Ergosterol Biosynthesis Pathway (Fungi) Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate 14-demethylated Intermediate CYP51->Intermediate Ergosterol Ergosterol (Fungal Cell Membrane) Intermediate->Ergosterol Further Enzymatic Steps Inhibitor 2-Phenylthiazole Derivative (CYP51 Inhibitor) Inhibitor->CYP51 Inhibits

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a CYP51 inhibitor.

Topoisomerase_IB_Inhibition cluster_catalytic_cycle Topoisomerase IB Catalytic Cycle DNA_Supercoiled Supercoiled DNA Top1_Binding Top1 Binds to DNA DNA_Supercoiled->Top1_Binding Cleavage Single-Strand Cleavage (Covalent Top1-DNA Complex) Top1_Binding->Cleavage Rotation Controlled Rotation of Intact Strand Cleavage->Rotation DSB DNA Double-Strand Breaks (During Replication) Cleavage->DSB Religation Religation of DNA Strand Rotation->Religation DNA_Relaxed Relaxed DNA Religation->DNA_Relaxed Inhibitor Thiazole-Based Stilbene Analog (Top1 Poison) Inhibitor->Cleavage Traps Complex, Prevents Religation

Caption: Mechanism of DNA Topoisomerase IB poisoning by a thiazole-based inhibitor.[9][10][11]

Sortase_A_Pathway cluster_pathway Sortase A Mediated Protein Anchoring Surface_Protein Surface Protein (with LPXTG motif) SortaseA Sortase A Surface_Protein->SortaseA Recognizes Acyl_Enzyme Acyl-Enzyme Intermediate SortaseA->Acyl_Enzyme Cleaves LPXTG Lipid_II Lipid II (Cell Wall Precursor) Acyl_Enzyme->Lipid_II Nucleophilic Attack Anchored_Protein Anchored Surface Protein on Cell Wall Lipid_II->Anchored_Protein Inhibitor 2-Phenylthiazole Derivative (Sortase A Inhibitor) Inhibitor->SortaseA Inhibits

Caption: Inhibition of the Sortase A pathway, preventing surface protein anchoring.[12][13][14]

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis of derivatives from this compound.

Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling Start This compound + Boronic Acid Reaction_Setup Combine Reactants, Catalyst, and Base in Anhydrous Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reaction_Setup->Inert_Atmosphere Heating Heat Reaction Mixture (80-120°C) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup (Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Final_Product Final Coupled Product Purification->Final_Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

SNAr_Workflow Experimental Workflow: Nucleophilic Aromatic Substitution Start This compound + Nucleophile Reaction_Setup Combine Reactants (and Base if needed) in Solvent Start->Reaction_Setup Heating Heat Reaction Mixture (50-150°C) Reaction_Setup->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Isolation Product Isolation (Precipitation or Extraction) Monitoring->Isolation Complete Purification Purification (Crystallization or Chromatography) Isolation->Purification Final_Product Final Substituted Product Purification->Final_Product

Caption: A general workflow for a nucleophilic aromatic substitution reaction.

References

2-Bromo-5-methyl-4-phenylthiazole as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Bromo-5-methyl-4-phenylthiazole is a heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom at the 2-position of the thiazole ring, allows for a variety of chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The thiazole moiety itself is present in numerous biologically active compounds, including antifungal and anticancer agents.[3][4] The presence of the bromine atom provides a handle for introducing further molecular diversity, primarily through cross-coupling reactions.[2][5]

Key Applications in Organic Synthesis

The primary application of this compound lies in its use as an electrophilic partner in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the 2-position of the thiazole ring is susceptible to oxidative addition to a low-valent metal catalyst, typically palladium, initiating the catalytic cycle.

1. Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In this context, this compound can be coupled with a variety of organoboron reagents, such as boronic acids or boronic esters, in the presence of a palladium catalyst and a base.[5][6] This reaction is widely used to synthesize aryl- or heteroaryl-substituted thiazoles. These products are often scaffolds for the development of new pharmaceutical agents. For instance, similar 2-phenylthiazole derivatives have been synthesized via Suzuki coupling as inhibitors of enzymes like lanosterol 14α-demethylase (CYP51), a target for antifungal drugs.[4][7]

A general workflow for a Suzuki-Miyaura coupling reaction is depicted below.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine this compound, boronic acid, palladium catalyst, and base in a reaction flask Solvent Add solvent (e.g., 1,4-dioxane/water) Start->Solvent Degas Degas the mixture (e.g., by purging with Argon) Solvent->Degas Heat Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) Degas->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Cool Cool the reaction to room temperature Monitor->Cool Extract Perform aqueous work-up and extract with an organic solvent Cool->Extract Dry Dry the organic layer (e.g., over Na2SO4) Extract->Dry Concentrate Concentrate the solution in vacuo Dry->Concentrate Purify Purify the crude product by column chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Characterize the purified product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

2. Other Cross-Coupling Reactions

While Suzuki-Miyaura reactions are common, other cross-coupling reactions such as Stille coupling (with organostannanes), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) can also be employed to functionalize the 2-position of the thiazole ring. The choice of reaction depends on the desired substituent and the stability of the coupling partners.

3. Nucleophilic Aromatic Substitution

The bromine atom at the 2-position can also be displaced by strong nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution (SNAr) reactions.[5][8] This provides a direct route to 2-amino- or 2-thio-substituted thiazole derivatives, which are also important pharmacophores.

Below is a diagram illustrating the central role of this compound in synthesizing various derivatives.

G cluster_reactions Cross-Coupling & Substitution Reactions cluster_products Product Classes A This compound B Suzuki-Miyaura Coupling (with R-B(OH)2) A->B C Stille Coupling (with R-SnBu3) A->C D Sonogashira Coupling (with R-C≡CH) A->D E Nucleophilic Substitution (with R-NH2 or R-SH) A->E F 2-Aryl/Heteroaryl Derivatives B->F G 2-Aryl/Heteroaryl Derivatives C->G H 2-Alkynyl Derivatives D->H I 2-Amino/Thio Derivatives E->I

References

Application Notes and Protocols for Reactions of 2-Bromo-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key palladium-catalyzed cross-coupling reactions of 2-Bromo-5-methyl-4-phenylthiazole, a versatile building block in medicinal chemistry and materials science. The protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, enabling the synthesis of a diverse range of substituted 5-methyl-4-phenylthiazole derivatives.

Key Reactions and Applications

This compound serves as a valuable scaffold for the introduction of various functional groups at the 2-position. The methodologies outlined below are fundamental for the exploration of structure-activity relationships (SAR) in drug discovery programs and for the development of novel organic materials.

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-thiazole derivatives.

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds, leading to the synthesis of alkynyl-thiazoles.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the introduction of a wide array of primary and secondary amines.

Data Presentation: Comparative Reaction Parameters

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling reactions of 2-bromo-thiazole derivatives, providing a comparative overview for experimental design.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-thiazole Derivatives with Arylboronic Acids

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285-95
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane110890-98
3Pd(dppf)Cl₂ (3)-Cs₂CO₃DME801688-96

Table 2: Sonogashira Coupling of 2-Bromo-thiazole Derivatives with Terminal Alkynes

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65680-92
2Pd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF80885-95
3Pd(OAc)₂ (2)CuI (4)K₂CO₃Acetonitrile701278-88

Table 3: Buchwald-Hartwig Amination of 2-Bromo-thiazole Derivatives with Amines

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1001875-90
2Pd(OAc)₂ (2)BINAP (3)NaOtBuToluene1101280-95
3Pd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1002470-85

Experimental Protocols

Suzuki-Miyaura Coupling Protocol

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Suzuki_Miyaura_Workflow reagents Combine Reactants: This compound Arylboronic acid Pd(PPh3)4, K2CO3 setup Inert Atmosphere: Evacuate & Backfill with Argon reagents->setup solvent Add Solvents: Toluene & Water setup->solvent reaction Reaction: Heat to 100°C Stir for 12h solvent->reaction workup Aqueous Workup: Dilute with EtOAc Wash with H2O & Brine reaction->workup purification Purification: Dry, Concentrate Column Chromatography workup->purification product Final Product: 2-Aryl-5-methyl-4-phenylthiazole purification->product Sonogashira_Workflow reagents Combine Reactants: This compound Pd(PPh3)2Cl2, CuI setup Inert Atmosphere: Evacuate & Backfill with Argon reagents->setup solvent_base Add Solvent & Base: Anhydrous THF & Et3N setup->solvent_base alkyne_add Add Terminal Alkyne (dropwise) solvent_base->alkyne_add reaction Reaction: Heat to 65°C Stir for 6h alkyne_add->reaction workup Quench & Extract: Sat. aq. NH4Cl Extract with EtOAc reaction->workup purification Purification: Dry, Concentrate Column Chromatography workup->purification product Final Product: 2-Alkynyl-5-methyl-4-phenylthiazole purification->product Buchwald_Hartwig_Workflow reagents Combine in Glovebox: This compound Amine, Pd2(dba)3, Xantphos, Cs2CO3 solvent Add Anhydrous 1,4-Dioxane reagents->solvent reaction Reaction: Seal Vial Heat to 100°C Stir for 18h solvent->reaction filtration Filtration: Dilute with DCM Filter through Diatomaceous Earth reaction->filtration purification Purification: Concentrate Filtrate Column Chromatography filtration->purification product Final Product: 2-Amino-5-methyl-4-phenylthiazole purification->product Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex R-Pd(II)(X)L2 Pd(0)L2->Oxidative\nAddition\nComplex Oxidative Addition (R-X) Transmetalation\nComplex R-Pd(II)(R')L2 Oxidative\nAddition\nComplex->Transmetalation\nComplex Transmetalation (R'-M) Transmetalation\nComplex->Pd(0)L2 Reductive Elimination (R-R')

Applications of 2-Bromo-5-methyl-4-phenylthiazole in Cancer Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers

Introduction

2-Bromo-5-methyl-4-phenylthiazole is a key heterocyclic intermediate that has garnered significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. While this compound itself is not typically evaluated for direct cytotoxic activity, its strategic functionalization at the 2-position provides a versatile scaffold for the synthesis of a diverse range of derivatives with potent and selective anticancer properties. The inherent structural features of the 5-methyl-4-phenylthiazole core contribute to the biological activity of its derivatives, which have been shown to target various cancer cell lines, including lung adenocarcinoma.

This document provides detailed application notes on the utility of this compound as a precursor for synthesizing active anticancer compounds, summarizes the quantitative data of these derivatives, and offers detailed experimental protocols for their evaluation.

Application in the Synthesis of Anticancer Agents

This compound serves as a crucial starting material for the synthesis of N-(5-methyl-4-phenylthiazol-2-yl) acetamide derivatives. The bromine atom at the 2-position is readily displaced by nucleophiles, allowing for the introduction of various functional groups and the generation of compound libraries for screening. A prominent application involves the synthesis of 2-amino-5-methyl-4-phenylthiazole, which is then further derivatized.

A notable synthetic route involves the reaction of 2-amino-5-methyl-4-phenylthiazole with 2-chloroacetyl chloride to yield an intermediate, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide. This intermediate is subsequently reacted with various mercapto derivatives to produce a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides. Several of these derivatives have demonstrated significant and selective cytotoxic activity against cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide derivatives against human lung adenocarcinoma (A549) and non-cancerous mouse embryoblast (NIH/3T3) cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDSubstituent at 2-thio positionA549 IC50 (µM)[1][2][3]NIH/3T3 IC50 (µM)[1][2][3]Selectivity Index (SI = NIH/3T3 IC50 / A549 IC50)
4a 1-Methyl-1H-imidazol-2-yl>1000>1000-
4b 4-Methyl-4H-1,2,4-triazol-3-yl187.30 ± 5.17>1000>5.34
4c 1-Methyl-1H-tetrazol-5-yl23.30 ± 0.35>1000>42.92
4d 1,3,4-Thiadiazol-2-yl153.20 ± 4.11>1000>6.53
4e 5-Methyl-1,3,4-thiadiazol-2-yl134.40 ± 3.15>1000>7.44
4f Pyrimidin-2-yl112.50 ± 2.50>1000>8.89
Cisplatin -15.31 ± 0.2118.25 ± 0.541.19

Data sourced from Evren et al. (2019).[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides

This protocol describes the general procedure for synthesizing the anticancer derivatives starting from 2-amino-5-methyl-4-phenylthiazole, which can be obtained from this compound.

Step 1: Synthesis of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide

  • Dissolve 2-amino-5-methyl-4-phenylthiazole in a suitable anhydrous solvent (e.g., dichloromethane or dioxane).

  • Cool the solution in an ice bath.

  • Add triethylamine (as a base) to the solution.

  • Slowly add a solution of 2-chloroacetyl chloride in the same solvent.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides

  • Dissolve the desired mercapto derivative in a suitable solvent (e.g., ethanol or DMF).

  • Add a base (e.g., sodium ethoxide or potassium carbonate) to the solution to form the thiolate.

  • Add a solution of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • After completion, precipitate the product by adding water or acidifying the mixture.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the final compound by recrystallization.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549) and a non-cancerous cell line (e.g., NIH/3T3).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well microplates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis_Workflow A 2-Bromo-5-methyl- 4-phenylthiazole B 2-Amino-5-methyl- 4-phenylthiazole A->B Amination C 2-Chloro-N-(5-methyl-4-phenylthiazol- 2-yl)acetamide B->C Acylation with 2-chloroacetyl chloride E N-(5-methyl-4-phenylthiazol-2-yl)- 2-(substituted thio)acetamides (Active Anticancer Agents) C->E D Mercapto Derivatives D->E Nucleophilic Substitution

Caption: Synthetic workflow for the preparation of active anticancer agents from this compound.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell Compound Thiazole Derivative (e.g., Compound 4c) Cell Cellular Stress Compound->Cell Bcl2 Bcl-2 Family (e.g., Bax, Bak activation) Cell->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A proposed intrinsic apoptosis signaling pathway induced by active thiazole derivatives.[1][2]

References

Application Notes and Protocols: 2-Bromo-5-methyl-4-phenylthiazole in Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antifungal properties. The thiazole ring is a key structural motif in several clinically used drugs. Phenylthiazole derivatives, in particular, have been the subject of extensive research for the development of new antifungal agents, especially in light of the growing challenge of drug-resistant fungal infections.

The core mechanism of action for many azole antifungals, including thiazole derivatives, involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

This document provides an overview of the potential application of 2-bromo-5-methyl-4-phenylthiazole in antifungal drug development, including proposed synthesis, protocols for antifungal evaluation, and a summary of the expected mechanism of action based on related compounds.

Data Presentation: Antifungal Activity of Structurally Related Phenylthiazole Derivatives

The following tables summarize the in vitro antifungal activity of various phenylthiazole derivatives against pathogenic fungal strains. This data is provided to illustrate the potential efficacy of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Phenylthiazole Derivatives against Candida albicans

Compound IDStructureMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative A 2-hydrazinyl-4-(p-chlorophenyl)-thiazole3.9Fluconazole15.62
Derivative B 2-hydrazinyl-4-(p-bromophenyl)-thiazole3.9Fluconazole15.62
Derivative C 2-(2-(cyclohexylmethylene)hydrazinyl)-4-phenylthiazole (CHT)0.015-7.81NystatinNot specified
Compound 1 A specific phenylthiazole small molecule0.25-2Fluconazole>64 (for resistant strains)

Table 2: Half-maximal Effective Concentration (EC50) of Phenylthiazole Derivatives against Phytopathogenic Fungi

Compound IDStructureTarget FungusEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
Derivative E4 Phenylthiazole-acylhydrazoneMagnaporthe oryzae1.66Isoprothiolane3.22
Derivative E17 Phenylthiazole-acylhydrazoneMagnaporthe oryzae1.45Isoprothiolane3.22
Derivative E26 Phenylthiazole-acylhydrazoneMagnaporthe oryzae1.29Isoprothiolane3.22
Compound 5b Phenylthiazole-1,3,4-thiadiazoleSclerotinia sclerotiorum0.51Carbendazim0.57

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol is a proposed synthetic route based on the known synthesis of similar compounds like 2-bromo-4-phenylthiazole and 2-bromo-4-methyl-5-phenylthiazole.

Materials:

  • 1-Phenyl-1-propanone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Thiourea

  • Ethanol

  • Copper(II) bromide (CuBr₂)

  • Acetonitrile

  • tert-Butyl nitrite

Procedure:

  • α-Bromination of 1-Phenyl-1-propanone:

    • Dissolve 1-phenyl-1-propanone in CCl₄.

    • Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture under light irradiation (e.g., a tungsten lamp) for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain 2-bromo-1-phenyl-1-propanone.

  • Hantzsch Thiazole Synthesis:

    • Dissolve the crude 2-bromo-1-phenyl-1-propanone and thiourea in ethanol.

    • Reflux the mixture for 3-4 hours.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2-amino-5-methyl-4-phenylthiazole.

  • Sandmeyer-type Bromination:

    • Suspend 2-amino-5-methyl-4-phenylthiazole and CuBr₂ in acetonitrile.

    • Cool the mixture in an ice bath and add tert-butyl nitrite dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1][2][3]

Materials:

  • This compound (or derivative)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

  • Positive control antifungal (e.g., fluconazole, amphotericin B)

Procedure:

  • Preparation of Stock Solution:

    • Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • In the first column, add a specific volume of the stock solution to achieve the highest desired test concentration and perform serial twofold dilutions across the plate.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

    • Alternatively, the absorbance can be read using a spectrophotometer at a suitable wavelength (e.g., 530 nm). The MIC is then defined as the concentration that inhibits growth by ≥50% compared to the growth control.

Protocol 3: Ergosterol Biosynthesis Inhibition Assay

This protocol helps to determine if the antifungal mechanism of action involves the inhibition of the ergosterol biosynthesis pathway.

Materials:

  • Fungal strain (Candida albicans)

  • Sabouraud Dextrose Broth (SDB)

  • Test compound and control antifungal (e.g., ketoconazole)

  • Ergosterol

  • Heptane

  • Potassium hydroxide

  • Spectrophotometer

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal strain in SDB to the mid-log phase.

    • Add the test compound at its MIC or sub-MIC concentration.

    • Incubate for a defined period (e.g., 16 hours).

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Saponify the cell pellet with a solution of potassium hydroxide in ethanol at 80°C for 1 hour.

    • Extract the non-saponifiable lipids (sterols) with heptane.

  • Spectrophotometric Analysis:

    • Scan the heptane layer from 230 to 300 nm using a spectrophotometer.

    • The presence of ergosterol will show a characteristic four-peaked curve. Inhibition of the ergosterol pathway will lead to a decrease in the ergosterol-specific absorbance and may show an accumulation of other sterol intermediates.

Mandatory Visualizations

Antifungal_Development_Workflow cluster_synthesis Compound Synthesis cluster_screening Antifungal Screening cluster_moa Mechanism of Action Studies Start Starting Materials (1-Phenyl-1-propanone, Thiourea) Step1 α-Bromination Start->Step1 Step2 Hantzsch Thiazole Synthesis Step1->Step2 Step3 Sandmeyer-type Bromination Step2->Step3 Product This compound Step3->Product MIC MIC Determination (Broth Microdilution) Product->MIC MFC MFC Determination MIC->MFC Ergosterol Ergosterol Biosynthesis Assay MIC->Ergosterol Toxicity Cytotoxicity Assay MIC->Toxicity

Caption: Workflow for the synthesis and antifungal evaluation of this compound.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Mechanism of Thiazole Antifungals Lanosterol Lanosterol Intermediate 14-demethyl lanosterol Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Lanosterol_to_Intermediate_Edge Ergosterol Ergosterol Intermediate->Ergosterol Further enzymatic steps Fungal_Membrane Fungal Cell Membrane (Maintains integrity and fluidity) Ergosterol->Fungal_Membrane Incorporation into Thiazole This compound Thiazole->Lanosterol_to_Intermediate_Edge Thiazole_Inhibition_Outcome Disrupted Membrane Integrity & Fungal Cell Death

Caption: Proposed mechanism of action for this compound targeting ergosterol biosynthesis.

References

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-Bromo-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Bromo-5-methyl-4-phenylthiazole is a heterocyclic compound featuring a thiazole ring substituted with bromine, methyl, and phenyl groups. Its molecular formula is C₁₀H₈BrNS.[1][2] Halogenated thiazoles are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials, due to the reactivity of the halogen atom which allows for further functionalization, often through cross-coupling reactions.[3][4] Robust and unambiguous characterization of such intermediates is critical to ensure the identity, purity, and quality of downstream products in the drug development pipeline. This document outlines standard analytical techniques and detailed protocols for the comprehensive characterization of this compound.

Physicochemical and Spectroscopic Data Summary

Accurate characterization relies on correlating data from multiple analytical techniques. The following tables summarize key physicochemical properties and expected spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₈BrNS[1][2]
Molecular Weight254.15 g/mol [2]
Monoisotopic Mass252.95609 Da[1]

Table 2: Predicted Mass Spectrometry Data (m/z) for Adducts of this compound

AdductPredicted m/zReference
[M+H]⁺253.96337[1]
[M+Na]⁺275.94531[1]
[M-H]⁻251.94881[1]
[M+NH₄]⁺270.98991[1]
[M]⁺252.95554[1]
[M]⁻252.95664[1]
Note: The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks) of approximately 1:1 intensity ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Table 3: Expected Spectroscopic Data for Structural Elucidation

TechniqueExpected ObservationsRationale
¹H NMR Singlet ~2.4-2.6 ppm (3H, -CH₃); Multiplet ~7.3-7.6 ppm (5H, Ar-H)Based on typical chemical shifts for methyl and phenyl protons adjacent to a thiazole ring.
¹³C NMR ~10-15 signals expected, including: ~15-20 ppm (-CH₃); ~125-145 ppm (aromatic and thiazole carbons)The exact number of signals depends on the symmetry and electronic environment of the phenyl and thiazole rings.
IR Spectroscopy ~3100-3000 cm⁻¹ (Ar C-H stretch); ~1600 cm⁻¹ (C=N stretch); ~1450-1500 cm⁻¹ (Ar C=C stretch); ~600-550 cm⁻¹ (C-Br stretch)Based on characteristic vibrational frequencies of the functional groups present in the molecule.[3]

Analytical Workflows and Methodologies

A logical workflow ensures that the identity, structure, and purity of the compound are systematically confirmed.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity Identity Identity & Structure Confirmation (MS, NMR, IR) Purity->Identity Final Characterized Compound Identity->Final

Caption: General workflow for the synthesis and characterization of this compound.

G cluster_techniques Analytical Techniques cluster_info Information Obtained Compound This compound MS Mass Spectrometry (MS) Compound->MS NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR HPLC HPLC Compound->HPLC MW Molecular Weight & Isotopic Pattern MS->MW Structure Molecular Structure & Connectivity NMR->Structure FG Functional Groups IR->FG Purity Purity & Quantification HPLC->Purity

Caption: Relationship between analytical techniques and the information derived for characterization.

Experimental Protocols

The following are detailed, standardized protocols for the characterization of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound and identify any impurities.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of Acetonitrile to prepare a 1 mg/mL stock solution.

  • Injection: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Analysis: Record the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of the compound.

Instrumentation and Conditions:

  • Mass Spectrometer: High-Resolution Mass Spectrometer (HRMS) such as a TOF or Orbitrap analyzer, equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: ESI Positive.

  • Scan Range: 100 - 500 m/z.

  • Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Infusion Rate: 5 µL/min.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in the analysis solvent.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Sample Infusion: Infuse the sample solution directly into the ESI source.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern.

  • Data Analysis: Identify the m/z for the protonated molecule [M+H]⁺. Confirm the presence of the M and M+2 isotopic peaks with an approximate 1:1 ratio, characteristic of a monobrominated compound. Compare the measured accurate mass to the theoretical mass (253.96337 for C₁₀H₉BrNS⁺) to confirm the elemental formula.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by identifying the chemical environment and connectivity of all proton and carbon atoms.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz (or higher) spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR. 2D experiments (COSY, HSQC) can be run for further confirmation if needed.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts (δ), and coupling patterns to assign protons to their respective positions in the molecule (methyl, phenyl). Assign the carbon signals in the ¹³C spectrum based on their chemical shifts and comparison with predicted values.

Functional Group Identification by Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation and Conditions:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Accessory: Attenuated Total Reflectance (ATR) accessory or KBr press.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Protocol:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., aromatic C-H, C=N of the thiazole ring, and the C-Br bond) and compare them to the expected values in Table 3.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methyl-4-phenylthiazole is a valuable heterocyclic building block in medicinal chemistry and drug development. The thiazole scaffold is a prominent feature in numerous pharmacologically active compounds. The presence of a bromine atom at the 2-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This document provides detailed protocols for the scale-up synthesis of this key intermediate, focusing on a reliable two-step process commencing with the Hantzsch thiazole synthesis followed by a Sandmeyer-type bromination.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a two-step sequence:

  • Step 1: Hantzsch Thiazole Synthesis - The initial step involves the cyclocondensation of 1-bromo-1-phenylpropan-2-one with thiourea to yield the intermediate, 2-amino-5-methyl-4-phenylthiazole. This reaction is a classic and efficient method for the formation of the thiazole ring.

  • Step 2: Sandmeyer-Type Bromination - The subsequent step is the conversion of the 2-amino group of the thiazole intermediate to a bromo group. This is achieved through a diazotization reaction using a nitrite source, followed by decomposition of the diazonium salt in the presence of a copper(I) bromide source.

Experimental Protocols

Step 1: Scale-up Synthesis of 2-Amino-5-methyl-4-phenylthiazole

This protocol is adapted from general procedures for the Hantzsch thiazole synthesis.[1]

Materials:

  • 1-Bromo-1-phenylpropan-2-one

  • Thiourea

  • Ethanol

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

Equipment:

  • Large round-bottom flask (appropriate for the intended scale)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Large Buchner funnel and filter flask

  • Drying oven

Procedure:

  • To a large round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 1-bromo-1-phenylpropan-2-one (1.0 equivalent) and ethanol.

  • Begin stirring the solution and add thiourea (1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture over a large volume of crushed ice with stirring.

  • A solid precipitate should form. If the solution is acidic, neutralize it by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water.

  • Dry the crude product in a drying oven at 50-60°C to a constant weight.

  • The crude 2-amino-5-methyl-4-phenylthiazole can be used in the next step without further purification or can be recrystallized from ethanol to improve purity.

Step 2: Scale-up Synthesis of this compound

This protocol is adapted from procedures for the Sandmeyer bromination of 2-aminothiazoles.[2][3][4]

Materials:

  • 2-Amino-5-methyl-4-phenylthiazole (from Step 1)

  • Copper(I) Bromide (CuBr)

  • tert-Butyl nitrite (t-BuONO) or n-Butyl nitrite

  • Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Large three-necked round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

  • Heating mantle with temperature control

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a large three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-amino-5-methyl-4-phenylthiazole (1.0 equivalent) and acetonitrile.

  • Add copper(I) bromide (1.5 equivalents) to the stirred suspension.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add tert-butyl nitrite (1.5 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-65°C for 1-2 hours. Vigorous gas evolution (N₂) will be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a mixture of ethyl acetate and water.

  • Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).

Data Presentation

Table 1: Summary of Reactants and Stoichiometry

Step Reactant Molecular Weight ( g/mol ) Stoichiometric Ratio
11-Bromo-1-phenylpropan-2-one213.071.0
1Thiourea76.121.2
22-Amino-5-methyl-4-phenylthiazole190.271.0
2Copper(I) Bromide143.451.5
2tert-Butyl nitrite103.121.5

Table 2: Expected Yields and Physical Properties

Compound Step Typical Yield (%) Physical Appearance Melting Point (°C)
2-Amino-5-methyl-4-phenylthiazole185-95 (crude)Off-white to pale yellow solid~150-155
This compound260-75 (after purification)White to light brown solidNot widely reported, predicted similar to isomers (e.g., 55-59°C for 2-bromo-4-methyl-5-phenylthiazole[5])

Table 3: Characterization Data for this compound

Analysis Expected Data
¹H NMR δ (ppm): ~7.3-7.5 (m, 5H, Ar-H), ~2.5 (s, 3H, CH₃).
¹³C NMR δ (ppm): Aromatic carbons (~125-135), Thiazole carbons (~115, ~140, ~150), Methyl carbon (~15).
Mass Spec (EI) m/z: 253/255 (M⁺, bromine isotope pattern).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Sandmeyer-Type Bromination start1 1-Bromo-1-phenylpropan-2-one + Thiourea react1 Reflux in Ethanol start1->react1 workup1 Ice Quench & Filtration react1->workup1 product1 2-Amino-5-methyl-4-phenylthiazole workup1->product1 start2 2-Amino-5-methyl-4-phenylthiazole product1->start2 react2 CuBr, t-BuONO in Acetonitrile start2->react2 workup2 Extraction & Purification react2->workup2 product2 This compound workup2->product2

Caption: Overall workflow for the two-step synthesis of this compound.

Hantzsch_Mechanism Thiourea Thiourea Intermediate1 Thiouronium Salt Intermediate Thiourea->Intermediate1 Nucleophilic Attack Bromoketone 1-Bromo-1-phenylpropan-2-one Bromoketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-5-methyl-4-phenylthiazole Intermediate2->Product Dehydration

Caption: Simplified reaction pathway for the Hantzsch thiazole synthesis.

Sandmeyer_Relationship Aminothiazole 2-Amino-5-methyl-4-phenylthiazole Diazonium Thiazole-2-diazonium Salt Aminothiazole->Diazonium + t-BuONO Bromothiazole This compound Diazonium->Bromothiazole + CuBr, -N₂

Caption: Key transformations in the Sandmeyer-type bromination step.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) to improve the yield and purity of 2-Bromo-5-methyl-4-phenylthiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Hantzsch-type thiazole synthesis. The general reaction involves the cyclocondensation of an α-haloketone with a thioamide.

Q1: My overall yield is consistently low. What are the most critical steps affecting the yield?

A1: Low overall yield in the Hantzsch thiazole synthesis can stem from several factors. The most critical steps to scrutinize are:

  • Preparation of α-bromo-1-phenyl-1-propanone: Incomplete bromination of the propiophenone precursor or the formation of di-brominated byproducts can significantly reduce the availability of the desired α-bromoketone for the subsequent cyclization.

  • Thiazole ring formation: The cyclization reaction itself is sensitive to reaction conditions. Suboptimal temperature, reaction time, or pH can lead to incomplete reaction or the formation of side products.

  • Purification: Product loss during workup and purification is a common issue. Inefficient extraction or overly aggressive purification methods can lead to a lower isolated yield.

Q2: I am having trouble with the first step, the synthesis of 1-phenyl-1-propanone. What are the common pitfalls?

A2: The synthesis of 1-phenyl-1-propanone, typically via a Friedel-Crafts acylation of benzene with propionyl chloride, is a crucial first step.[1][2] Common issues include:

  • Low Conversion: Ensure the aluminum chloride (AlCl₃) catalyst is of high quality and anhydrous, as moisture will deactivate it. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Formation of Byproducts: Over-acylation or isomerization can occur. Controlling the reaction temperature (typically between 25-35°C) and the rate of addition of propionyl chloride is critical to minimize these side reactions.[1]

  • Difficult Workup: The aqueous workup to quench the reaction and remove the catalyst can sometimes lead to emulsions. Slow and careful addition of the reaction mixture to ice, followed by extraction with a suitable organic solvent, can mitigate this.

Q3: The bromination of 1-phenyl-1-propanone is not giving a clean product. How can I improve this step?

A3: The α-bromination of ketones can be challenging. Key factors for a successful bromination include:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the α-bromination of ketones.[3][4][5][6]

  • Catalyst: A catalytic amount of an acid, such as p-toluenesulfonic acid, can facilitate the reaction.[3][4][6]

  • Reaction Conditions: The reaction is often carried out in an inert solvent like carbon tetrachloride or an ionic liquid.[3][4] Careful control of the reaction temperature is necessary to prevent multiple brominations. The reaction should be monitored closely by TLC to ensure complete consumption of the starting material without the significant formation of di-brominated products.

Q4: During the final cyclization step to form the thiazole, I am observing multiple spots on my TLC plate. What are the likely side products?

A4: The Hantzsch thiazole synthesis can sometimes lead to side products.[7][8] Potential side reactions and byproducts include:

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of the α-bromoketone and thioamide.

  • Formation of an Oxazole: If the thioamide contains trace amounts of the corresponding amide, the formation of the oxazole analogue is possible.

  • Polymerization: Under harsh conditions, starting materials or intermediates may polymerize.

  • Formation of Imidothioate Intermediates: These intermediates can sometimes be isolated or lead to other reaction pathways if not efficiently cyclized.[7]

To minimize side products, ensure the purity of your starting materials, maintain the optimal reaction temperature, and consider adjusting the reaction time based on TLC monitoring.

Q5: What is the best method for purifying the final this compound product?

A5: Purification of the final product is crucial for obtaining a high-purity compound. A typical purification strategy involves:

  • Aqueous Workup: After the reaction is complete, the mixture is typically quenched with water or a mild base (e.g., sodium bicarbonate solution) to neutralize any acid and remove water-soluble byproducts.

  • Extraction: The product is extracted into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Chromatography: Column chromatography on silica gel is a highly effective method for separating the desired product from unreacted starting materials and side products.[9] A solvent system of heptane-ethyl acetate is often effective.[9]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can further enhance its purity.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established methods for the synthesis of similar thiazole derivatives.

Step 1: Synthesis of 1-Phenyl-1-propanone[1][2]
ReagentMolar Mass ( g/mol )AmountMoles
Benzene78.11195 g (222 mL)2.5
Aluminum Chloride (AlCl₃)133.34142.7 g1.07
Propionyl Chloride92.52106.4 g (100 mL)1.15

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add benzene (195 g) and anhydrous aluminum chloride (120 g).

  • Stir the mixture and control the internal temperature at 20-25°C.

  • Slowly add propionyl chloride (78.6 g) dropwise over 2 hours, maintaining the temperature.

  • After the initial addition, add the remaining aluminum chloride (22.7 g) and stir for 30 minutes.

  • Slowly add the remaining propionyl chloride (27.7 g) dropwise.

  • Raise the temperature to 35°C and stir for an additional 2 hours.

  • Cool the reaction mixture and slowly pour it onto crushed ice.

  • Separate the organic layer, wash with water, then with a 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 1-phenyl-1-propanone.

Step 2: Synthesis of α-Bromo-1-phenyl-1-propanone[3][4][5][6]
ReagentMolar Mass ( g/mol )AmountMoles
1-Phenyl-1-propanone134.1813.4 g0.1
N-Bromosuccinimide (NBS)177.9817.8 g0.1
p-Toluenesulfonic acid172.200.86 g0.005
Carbon Tetrachloride153.82150 mL-

Procedure:

  • In a round-bottom flask, dissolve 1-phenyl-1-propanone (13.4 g) in carbon tetrachloride (150 mL).

  • Add N-bromosuccinimide (17.8 g) and a catalytic amount of p-toluenesulfonic acid (0.86 g).

  • Reflux the mixture and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude α-bromo-1-phenyl-1-propanone, which can be used in the next step without further purification.

Step 3: Synthesis of this compound[8][10][11]
ReagentMolar Mass ( g/mol )AmountMoles
α-Bromo-1-phenyl-1-propanone213.0821.3 g0.1
Thioacetamide75.137.5 g0.1
Ethanol46.07100 mL-

Procedure:

  • In a round-bottom flask, dissolve α-bromo-1-phenyl-1-propanone (21.3 g) and thioacetamide (7.5 g) in ethanol (100 mL).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution (200 mL) and stir.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the solid with water and dry it to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a heptane-ethyl acetate gradient to yield pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 1-Phenyl-1-propanone cluster_step2 Step 2: Synthesis of α-Bromo-1-phenyl-1-propanone cluster_step3 Step 3: Synthesis of this compound s1_reactants Benzene + Propionyl Chloride s1_reaction Friedel-Crafts Acylation s1_reactants->s1_reaction s1_catalyst AlCl₃ s1_catalyst->s1_reaction s1_product 1-Phenyl-1-propanone s1_reaction->s1_product s2_reactant 1-Phenyl-1-propanone s1_product->s2_reactant Intermediate s2_reaction α-Bromination s2_reactant->s2_reaction s2_reagent NBS s2_reagent->s2_reaction s2_product α-Bromo-1-phenyl-1-propanone s2_reaction->s2_product s3_reactants α-Bromo-1-phenyl-1-propanone + Thioacetamide s2_product->s3_reactants Intermediate s3_reaction Hantzsch Thiazole Synthesis s3_reactants->s3_reaction s3_product This compound s3_reaction->s3_product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_diagnosis Problem Diagnosis cluster_solutions Troubleshooting Solutions start Low Yield or Impure Product step1_issue Issue in Step 1: 1-Phenyl-1-propanone Synthesis start->step1_issue step2_issue Issue in Step 2: α-Bromination start->step2_issue step3_issue Issue in Step 3: Thiazole Formation start->step3_issue purification_issue Issue with Purification start->purification_issue solution1 Check AlCl₃ quality (anhydrous) Control temperature (25-35°C) Use inert atmosphere step1_issue->solution1 Address with solution2 Use NBS as brominating agent Add catalytic acid (p-TsOH) Monitor reaction by TLC to avoid di-bromination step2_issue->solution2 Address with solution3 Check purity of starting materials Optimize reaction temperature and time Ensure proper pH during workup step3_issue->solution3 Address with solution4 Optimize extraction solvent and technique Use appropriate column chromatography gradient Consider recrystallization purification_issue->solution4 Address with

Caption: Troubleshooting logic for improving the yield of this compound.

References

Technical Support Center: Synthesis of 2-Bromo-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-methyl-4-phenylthiazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.

Issue ID Problem Potential Cause(s) Recommended Solution(s)
SYN-001 Low or No Yield of this compound 1. Incomplete Hantzsch condensation to form the precursor 5-methyl-4-phenylthiazole.2. Ineffective bromination of the thiazole precursor.3. Degradation of starting materials or product.1. Optimize Hantzsch Reaction: Ensure the α-haloketone is reactive and the thioamide is pure. Consider adjusting the reaction temperature and time. An inert atmosphere may be beneficial.2. Optimize Bromination: Verify the activity of the brominating agent (e.g., NBS). Control the reaction temperature to prevent decomposition. The use of a radical initiator (e.g., AIBN or light) may be necessary with NBS.3. Check Reagent Quality: Use fresh, purified starting materials. Ensure solvents are anhydrous where required.
SYN-002 Presence of Multiple Spots on TLC, Indicating a Mixture of Products 1. Isomer Formation: Formation of the constitutional isomer, 2-Bromo-4-methyl-5-phenylthiazole.2. Over-bromination: Introduction of more than one bromine atom onto the thiazole or phenyl ring.3. Unreacted Starting Material: Incomplete reaction of the 5-methyl-4-phenylthiazole precursor.1. Control Isomer Formation: The Hantzsch synthesis is generally regioselective. Ensure the correct α-haloketone and thioamide are used to favor the desired isomer.2. Control Bromination: Use a stoichiometric amount of the brominating agent. Add the brominating agent portion-wise and monitor the reaction progress by TLC or GC-MS.3. Drive Reaction to Completion: Increase the reaction time or temperature moderately. Consider adding a slight excess of the brominating agent.
SYN-003 Difficulty in Purifying the Final Product 1. Co-elution of the desired product with isomers or impurities during column chromatography.2. Oily product that is difficult to crystallize.1. Optimize Chromatography: Use a long column with a shallow solvent gradient. Test different solvent systems to achieve better separation. Consider using a different stationary phase (e.g., alumina).2. Induce Crystallization: Try recrystallization from a different solvent or a mixture of solvents. Scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization. If the product remains an oil, it may require further purification by preparative HPLC.
SYN-004 Product Decomposes Upon Standing 1. Presence of residual acid from the reaction.2. Instability of the C-Br bond.1. Neutralize and Wash: Ensure the product is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) and water to remove any acidic impurities.2. Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and logical synthetic approach is a two-step process:

  • Hantzsch Thiazole Synthesis: Reaction of 1-phenylpropan-2-one with a suitable α-halogenating agent to form an α-haloketone, which is then condensed with a thioamide (like thioformamide) to yield the 5-methyl-4-phenylthiazole precursor.

  • Electrophilic Bromination: The 5-methyl-4-phenylthiazole is then brominated at the 2-position using a brominating agent such as N-Bromosuccinimide (NBS).

Q2: What are the expected major side products in this synthesis?

A2: The primary side products to anticipate are:

  • Constitutional Isomer: 2-Bromo-4-methyl-5-phenylthiazole can form if the isomeric α-haloketone is present or if the Hantzsch reaction conditions allow for alternative cyclization pathways.

  • Over-brominated Products: Dibrominated or tribrominated thiazoles can form if an excess of the brominating agent is used or if the reaction conditions are too harsh. Bromination on the phenyl ring is also a possibility under forcing conditions.

  • Unreacted Starting Material: Incomplete bromination will leave residual 5-methyl-4-phenylthiazole.

Q3: How can I control the regioselectivity of the bromination step?

A3: The C2 position of the thiazole ring is generally the most electron-rich and thus the most susceptible to electrophilic attack. To ensure high regioselectivity for the 2-position:

  • Use a mild brominating agent like NBS.

  • Control the reaction temperature, typically running the reaction at or below room temperature.

  • Avoid the use of strong Lewis acid catalysts that might activate other positions on the thiazole or phenyl ring.

Q4: What are the recommended purification techniques?

A4:

  • Column Chromatography: This is the most effective method for separating the desired product from isomers and other impurities. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used for further purification. Suitable solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

Experimental Protocols

Step 1: Synthesis of 5-methyl-4-phenylthiazole (Hantzsch Synthesis)

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-phenylpropan-2-one134.1813.4 g0.1
N-Bromosuccinimide (NBS)177.9817.8 g0.1
Thioformamide61.116.1 g0.1
Ethanol46.07200 mL-
Sodium Bicarbonate84.018.4 g0.1

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenylpropan-2-one (0.1 mol) in 100 mL of ethanol.

  • Slowly add N-Bromosuccinimide (0.1 mol) to the solution. The reaction is exothermic, so maintain the temperature below 40°C using an ice bath if necessary.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • In a separate flask, dissolve thioformamide (0.1 mol) in 100 mL of ethanol.

  • Slowly add the solution of the α-bromoketone to the thioformamide solution.

  • Add sodium bicarbonate (0.1 mol) to the reaction mixture and heat to reflux for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into 500 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-methyl-4-phenylthiazole.

Step 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
5-methyl-4-phenylthiazole175.2517.5 g0.1
N-Bromosuccinimide (NBS)177.9817.8 g0.1
Acetonitrile41.05250 mL-

Procedure:

  • Dissolve the crude 5-methyl-4-phenylthiazole (0.1 mol) in 250 mL of acetonitrile in a round-bottom flask protected from light.

  • Add N-Bromosuccinimide (0.1 mol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Bromination cluster_purification Purification Phenylacetone 1-Phenylpropan-2-one AlphaBromo α-Bromo Ketone Intermediate Phenylacetone->AlphaBromo NBS, Ethanol Thioformamide Thioformamide Precursor 5-methyl-4-phenylthiazole Thioformamide->Precursor Ethanol, NaHCO3, Reflux AlphaBromo->Precursor Ethanol, NaHCO3, Reflux Product This compound Precursor->Product Acetonitrile, RT NBS N-Bromosuccinimide NBS->Product Acetonitrile, RT CrudeProduct Crude Product Product->CrudeProduct Column Column Chromatography CrudeProduct->Column PureProduct Pure this compound Column->PureProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_step1 Analyze Hantzsch Reaction Mixture (TLC/GC-MS) start->check_step1 check_step2 Analyze Bromination Mixture (TLC/GC-MS) check_step1->check_step2 Precursor OK incomplete_step1 Incomplete Hantzsch Reaction check_step1->incomplete_step1 Precursor not formed side_products_step1 Side Products in Step 1 check_step1->side_products_step1 Multiple spots incomplete_step2 Incomplete Bromination check_step2->incomplete_step2 Starting material remains over_bromination Over-bromination check_step2->over_bromination Higher MW impurities isomer_formation Isomer Formation check_step2->isomer_formation Isomeric impurities solution_step1 Optimize Hantzsch: - Purer Reagents - Adjust T/time incomplete_step1->solution_step1 side_products_step1->solution_step1 solution_step2 Optimize Bromination: - Stoichiometry - Lower Temp. incomplete_step2->solution_step2 over_bromination->solution_step2 solution_purification Optimize Purification: - Different Solvent System - Prep HPLC isomer_formation->solution_purification

Caption: Troubleshooting decision tree for the synthesis.

Technical Support Center: Purification of 2-Bromo-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the purification of 2-Bromo-5-methyl-4-phenylthiazole. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound and structurally similar compounds are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from impurities with different polarities.[1][2][3] Recrystallization is a cost-effective method for achieving high purity, particularly when the crude product is relatively clean.

Q2: What are the likely impurities I might encounter?

A2: Common impurities can include unreacted starting materials from the synthesis, such as 2-amino-5-methyl-4-phenylthiazole, and by-products from side reactions. Depending on the synthetic route, which often involves bromination of a thiazole precursor, you might also find over-brominated or isomeric by-products.[2][4]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation during column chromatography. By spotting the crude mixture, collected fractions, and a reference standard (if available), you can identify the fractions containing the pure product. For recrystallization, the purity of the resulting crystals can be checked by melting point analysis and spectroscopic methods like NMR.

Q4: What are the expected spectroscopic characteristics of pure this compound?

Troubleshooting Guides

Column Chromatography Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Spots on TLC - Inappropriate solvent system (eluent).- Co-elution of impurities with the product.- Optimize the eluent system. For similar compounds, a mixture of heptane and ethyl acetate (e.g., 70:3 v/v) has been used.[1][3] Try varying the polarity by adjusting the ratio of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).- Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product Elutes Too Quickly or Too Slowly - Eluent polarity is too high (elutes too quickly).- Eluent polarity is too low (elutes too slowly).- If eluting too quickly, decrease the proportion of the polar solvent in your eluent system.- If eluting too slowly, gradually increase the proportion of the polar solvent.
Streaking of Spots on TLC/Column - Sample is overloaded.- Compound is sparingly soluble in the eluent.- Compound is acidic or basic and interacting strongly with the silica gel.- Reduce the amount of crude material loaded onto the column.- Choose a solvent system in which your compound is more soluble.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).
Low Yield After Chromatography - Product is retained on the column.- Some product was discarded in mixed fractions.- The compound is unstable on silica gel.- After the initial elution, flush the column with a more polar solvent to recover any strongly adsorbed material.- Re-run the mixed fractions through a second column.- If instability is suspected, consider an alternative purification method like recrystallization or using a less acidic stationary phase.
Recrystallization Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent used).- The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and try cooling again.- Try adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the primary solvent).- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Oily Precipitate Forms Instead of Crystals - The melting point of the compound is lower than the boiling point of the solvent.- The crude material contains a significant amount of impurities.- Use a lower-boiling point solvent or a solvent mixture.- Purify the crude material first by column chromatography to remove the bulk of the impurities and then recrystallize.
Low Recovery of Crystalline Product - Too much solvent was used, and the product remains in the mother liquor.- The crystals were filtered before crystallization was complete.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Ensure the solution is sufficiently cooled for an adequate amount of time before filtration.
Crystals are Colored or Appear Impure - Colored impurities are trapped within the crystal lattice.- Add a small amount of activated charcoal to the hot solution, then filter it while hot to remove the charcoal and adsorbed impurities before cooling. Be cautious as charcoal can also adsorb the product.

Data Presentation

Table 1: Comparison of Purification Methods for Thiazole Derivatives

ParameterColumn ChromatographyRecrystallization
Principle Differential partitioning between a stationary and a mobile phase.Differential solubility in a solvent at different temperatures.
Typical Purity Achieved >95%>98% (can be very high)
Reported Yield ~53% for 2-bromo-4-phenylthiazole[1][3]Dependent on the initial purity of the crude product.
Solvent Systems Heptane-ethyl acetate (70:3 v/v)[1][3], Cyclohexane-acetone (80:20)[2]Heptane[1][3], Hexane[3], DMF/H₂O (1:1)[4]
Advantages - Good for complex mixtures.- High resolution is possible.- Cost-effective.- Can yield very pure material.- Scalable.
Disadvantages - Can be time-consuming and require large volumes of solvent.- Potential for product loss on the column.- Requires the selection of a suitable solvent.- May not be effective for removing impurities with similar solubility.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is adapted from the purification of the similar compound, 2-bromo-4-phenylthiazole.[1][3]

  • Preparation of the Column:

    • Select an appropriately sized glass column and pack it with silica gel as a slurry in the initial eluent (e.g., heptane).

    • Ensure the packing is uniform and free of air bubbles.

    • Allow the excess solvent to drain until it is level with the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding the silica, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as heptane-ethyl acetate (70:3 v/v).

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC, spotting the collected fractions against the crude mixture.

  • Fraction Pooling and Solvent Evaporation:

    • Identify the fractions containing the pure product based on the TLC analysis.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is a general procedure based on methods used for similar thiazole compounds.[1][3][4]

  • Solvent Selection:

    • Choose a suitable solvent or solvent pair. For compounds similar to the target, heptane or a mixture of DMF and water has been used.[1][3][4] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude 2-Bromo-5-methyl- 4-phenylthiazole purification_choice Choose Purification Method crude_product->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Relatively Clean analysis Purity & Structural Analysis (TLC, NMR, MP) column_chrom->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product troubleshooting_guide cluster_cc Column Chromatography Issues cluster_rx Recrystallization Issues start Low Purity after Initial Purification check_method Which method was used? start->check_method cc_issue Poor Separation? check_method->cc_issue Column Chrom. rx_issue Oily Precipitate? check_method->rx_issue Recrystallization cc_yes Optimize Eluent System (Vary Polarity) cc_issue->cc_yes Yes cc_no Overloaded Column? cc_issue->cc_no No re_purify Re-purify Fractions/ Mother Liquor cc_yes->re_purify cc_no_yes Reduce Sample Load cc_no->cc_no_yes Yes cc_no_no Compound Unstable? cc_no->cc_no_no No cc_no_yes->re_purify cc_no_no_yes Consider Recrystallization cc_no_no->cc_no_no_yes Yes cc_no_no_yes->re_purify rx_yes Change Solvent/ Solvent System rx_issue->rx_yes Yes rx_no Impure Crystals? rx_issue->rx_no No rx_yes->re_purify rx_no_yes Use Activated Charcoal or Re-crystallize rx_no->rx_no_yes Yes rx_no_yes->re_purify

References

Overcoming solubility issues with 2-Bromo-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Bromo-5-methyl-4-phenylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted thiazole derivative. Generally, thiazole and its derivatives are heterocyclic compounds that tend to be sparingly soluble in water but show better solubility in organic solvents.[1][2] The presence of the phenyl and methyl groups contributes to its lipophilic nature, while the bromine atom can influence its polarity. As a result, it is expected to be poorly soluble in aqueous solutions and more soluble in common organic solvents.

Q2: I am having trouble dissolving this compound for my reaction. What solvents should I try?

A2: For initial solubility screening, a range of solvents with varying polarities should be tested. Based on the general properties of thiazole derivatives, good starting points include polar aprotic solvents and some alcohols. It is recommended to start with common laboratory solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and alcohols like ethanol or methanol.[1] Heating the mixture gently can also aid in dissolution.[3]

Q3: Can I use co-solvents to improve the solubility of this compound in a primarily aqueous medium?

A3: Yes, using a co-solvent is a common and effective technique to enhance the solubility of poorly water-soluble compounds.[4][5] A water-miscible organic solvent in which the compound has good solubility can be added to the aqueous solution. Common co-solvents for this purpose include DMSO, DMF, ethanol, and propylene glycol.[6] It is crucial to start by dissolving the compound in the neat organic co-solvent first and then slowly adding the aqueous solution to the desired final concentration, while monitoring for any precipitation.

Q4: Does pH affect the solubility of this compound?

A4: The solubility of thiazole-containing compounds can be influenced by pH.[3] The thiazole ring has a nitrogen atom which can be protonated under acidic conditions. This protonation can increase the polarity of the molecule and, consequently, its solubility in aqueous media. Therefore, adjusting the pH of your aqueous solution to be more acidic might improve the solubility of this compound. However, the stability of the compound at different pH values should be considered.

Q5: Are there any other methods to enhance the solubility of this compound for biological assays?

A5: Beyond co-solvents and pH adjustment, several other techniques can be employed, especially in a drug development context. These include:

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and apparent solubility.[7]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the solid, which can lead to a faster dissolution rate.[4][8][9]

  • Inclusion Complexation: Using cyclodextrins to form inclusion complexes can effectively encapsulate the hydrophobic molecule and increase its aqueous solubility.[4]

  • Prodrugs: In drug development, modifying the molecule to create a more soluble prodrug that metabolizes to the active compound in vivo is a common strategy.[10]

Troubleshooting Guides

Issue 1: The compound will not dissolve in my chosen reaction solvent.

This guide provides a systematic approach to troubleshoot and overcome the insolubility of this compound in a non-aqueous reaction solvent.

Troubleshooting Workflow

start Start: Compound is insoluble solvent_screen Perform a systematic solvent screen (see Table 1 for suggestions) start->solvent_screen heat Gently heat the mixture (e.g., to 40-60 °C) solvent_screen->heat Still insoluble success Success: Compound Dissolved solvent_screen->success Soluble cosolvent Try a co-solvent system. Dissolve in a good solvent first, then add the reaction solvent. heat->cosolvent Still insoluble heat->success Soluble sonication Apply sonication to the mixture cosolvent->sonication Still insoluble cosolvent->success Soluble change_reagents Consider alternative reagents or reaction conditions compatible with a different solvent sonication->change_reagents Still insoluble sonication->success Soluble fail Failure: Compound remains insoluble. Re-evaluate synthetic route. change_reagents->fail

Caption: Troubleshooting workflow for dissolving the compound in a reaction solvent.

Data Presentation: Solvent Screening Table

The following table provides a list of suggested solvents for initial solubility screening, categorized by their polarity. It is recommended to test solubility in a small scale first.

Solvent CategoryRecommended SolventsExpected SolubilityNotes
Polar Aprotic DMF, DMSO, AcetonitrileLikely to be soluble, especially with gentle heating.High boiling points; may be difficult to remove post-reaction.
Ethers THF, Dioxane, Diethyl etherModerate to good solubility is expected.[1]THF and Dioxane are often good choices for a variety of reactions.
Chlorinated DCM, ChloroformGood solubility is likely.Volatile and easy to remove.
Alcohols Ethanol, Methanol, IsopropanolModerate solubility is expected.[1]Can act as nucleophiles in some reactions.
Hydrocarbons Toluene, HexaneLikely to have poor solubility.May be useful for purification by recrystallization.

Experimental Protocols: Small-Scale Solubility Test

  • Preparation: Weigh approximately 1-2 mg of this compound into a small vial.

  • Solvent Addition: Add the chosen solvent dropwise (e.g., 100 µL at a time) and vortex or stir the mixture after each addition.

  • Observation: Observe for dissolution. Note the approximate volume of solvent required to fully dissolve the compound.

  • Heating: If the compound does not dissolve at room temperature, gently heat the mixture (e.g., to 40 °C) and observe for any change.

  • Documentation: Record the results for each solvent to guide your final solvent selection for the experiment.

Issue 2: The compound precipitates out of solution when adding an aqueous reagent.

This is a common issue when a reaction performed in an organic solvent is quenched or worked up with water, or when preparing a stock solution in an organic solvent for use in an aqueous biological buffer.

Troubleshooting Workflow

start Start: Precipitation upon adding aqueous solution decrease_conc Decrease the initial concentration of the compound in the organic solvent start->decrease_conc cosolvent_ratio Increase the proportion of the organic co-solvent in the final mixture decrease_conc->cosolvent_ratio Still precipitates success Success: Homogeneous Solution decrease_conc->success Resolved add_surfactant Add a small amount of a non-ionic surfactant (e.g., Tween® 80, Triton™ X-100) cosolvent_ratio->add_surfactant Still precipitates cosolvent_ratio->success Resolved ph_adjust Adjust the pH of the aqueous solution (try acidic conditions first) add_surfactant->ph_adjust Still precipitates add_surfactant->success Resolved ph_adjust->success Resolved fail Failure: Precipitation persists. Consider alternative formulation (e.g., solid dispersion, liposomes). ph_adjust->fail

Caption: Troubleshooting workflow for preventing precipitation in aqueous mixtures.

Experimental Protocols: Preparation of an Aqueous Working Solution using a Co-solvent

This protocol describes the preparation of a working solution of this compound for use in a biological assay where the final concentration of the organic co-solvent must be minimized.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.

  • Serial Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the stock solution in 100% DMSO.

  • Final Dilution:

    • Pipette the required volume of the aqueous buffer into a new tube.

    • While vortexing the buffer, add the required volume of the DMSO stock solution dropwise.

    • For example, to prepare a 10 µM solution with 0.1% DMSO, add 1 µL of the 10 mM stock to 999 µL of the aqueous buffer.

  • Observation: Visually inspect the final solution for any signs of precipitation or cloudiness. If precipitation occurs, the final concentration of the compound may be above its solubility limit in that medium, and the experiment should be repeated with a lower target concentration or a higher percentage of co-solvent.

References

Technical Support Center: Synthesis of 2-Bromo-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-methyl-4-phenylthiazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Hantzsch Thiazole Synthesis and the Sandmeyer Reaction from 2-Amino-5-methyl-4-phenylthiazole.

Issue 1: Low Yield of this compound via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a common method for preparing the thiazole ring system by reacting an α-haloketone with a thioamide. For the synthesis of a 2-bromo-substituted thiazole, this typically involves a post-cyclization bromination step or the use of a brominated thioamide.

Potential Causes and Solutions

Potential Cause Recommended Action Expected Outcome
Incomplete reaction of α-haloketone and thioamide. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider extending the reaction time or moderately increasing the temperature.Increased conversion of starting materials to the desired thiazole intermediate.
Side reactions of the α-haloketone. Ensure the reaction is carried out under anhydrous conditions and at the recommended temperature to minimize self-condensation or other side reactions of the α-haloketone.Reduced formation of polymeric or tar-like byproducts.
Degradation of the thioamide. Thioamides can be unstable, especially at elevated temperatures. Use freshly prepared or purified thioamide and avoid excessive heating.Improved reaction yield and purity of the thiazole product.
Inefficient bromination. If brominating the pre-formed 5-methyl-4-phenylthiazole, optimize the brominating agent (e.g., N-Bromosuccinimide, bromine) and reaction conditions (solvent, temperature). Ensure stoichiometry of the brominating agent is correct to avoid under- or over-bromination.Higher conversion to the desired 2-bromo product with fewer polybrominated impurities.

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

  • Dissolve the α-haloketone (e.g., 2-bromo-1-phenylpropan-1-one) in a suitable solvent such as ethanol or methanol.

  • Add an equimolar amount of the thioamide (e.g., thiourea).

  • Heat the mixture to reflux for a specified time, monitoring the reaction by TLC.

  • After cooling, neutralize the reaction mixture, which often results in the precipitation of the crude 2-aminothiazole product.

  • Filter the solid, wash with a suitable solvent, and dry.

  • For the subsequent bromination, the 2-aminothiazole is diazotized and subjected to a Sandmeyer-type reaction with a bromide source.

Issue 2: Presence of Multiple Bromo-Isomers in the Final Product

The bromination of the 5-methyl-4-phenylthiazole ring can sometimes lead to a mixture of mono-, di-, and even tri-brominated species.

Potential Causes and Solutions

Potential Cause Recommended Action Expected Outcome
Over-bromination. Use a controlled amount of the brominating agent (typically 1.0-1.1 equivalents for monobromination). Add the brominating agent portion-wise to maintain better control over the reaction.Predominant formation of the mono-brominated product.
Harsh reaction conditions. Perform the bromination at a lower temperature to increase selectivity. Some electrophilic brominations are carried out at 0°C or even lower.Increased selectivity for the desired isomer.
Reaction with residual starting materials. Ensure the starting thiazole is of high purity before proceeding with the bromination step.A cleaner reaction profile with fewer side products.
Issue 3: Impurities Originating from the Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a bromo group onto the thiazole ring, starting from the corresponding 2-aminothiazole.

Potential Causes and Solutions

Potential Cause Recommended Action Expected Outcome
Incomplete diazotization. Ensure the temperature is kept low (typically 0-5 °C) during the addition of sodium nitrite to prevent the decomposition of the diazonium salt. Use a slight excess of nitrous acid.Complete conversion of the starting amine to the diazonium salt.
Formation of phenolic impurities. The reaction should be performed in a non-aqueous or strongly acidic medium to suppress the reaction of the diazonium salt with water, which would form a 2-hydroxythiazole impurity.Minimized formation of the 2-hydroxy-5-methyl-4-phenylthiazole byproduct.
Presence of unreacted 2-aminothiazole. Optimize the diazotization and Sandmeyer reaction conditions to drive the reaction to completion. Purification by column chromatography may be necessary to remove the unreacted starting material.A final product with high purity, free of the starting amine.

Experimental Protocol: Sandmeyer Reaction for 2-Amino-5-methyl-4-phenylthiazole

  • Dissolve 2-amino-5-methyl-4-phenylthiazole in an aqueous solution of a strong acid (e.g., HBr).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for a short period.

  • In a separate flask, prepare a solution of copper(I) bromide in HBr.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Extract the product with a suitable organic solvent, wash, dry, and purify by chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Based on the common synthetic routes, the following are the most likely impurities:

  • From Hantzsch Synthesis:

    • Unreacted α-haloketone (e.g., 2-bromo-1-phenylpropan-1-one)

    • Unreacted thioamide

    • 5-methyl-4-phenylthiazole (if bromination is incomplete)

    • Polybrominated species (e.g., 2,x-dibromo-5-methyl-4-phenylthiazole)

  • From Sandmeyer Reaction:

    • 2-Amino-5-methyl-4-phenylthiazole (unreacted starting material)

    • 2-Hydroxy-5-methyl-4-phenylthiazole (from reaction with water)

    • Other halogenated thiazoles (if other halides are present in the reaction mixture)

Q2: How can I purify the final product?

A2: Purification is typically achieved through recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be used to crystallize the desired product, leaving impurities in the mother liquor.

  • Column Chromatography: Silica gel chromatography is effective for separating the product from closely related impurities. A gradient of non-polar to polar solvents (e.g., hexanes to ethyl acetate) is commonly employed.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing purity?

A3: The following techniques are highly recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the masses of the product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile impurities and to assess purity.

Visualizing the Synthesis and Potential Pitfalls

The following diagrams illustrate the synthetic pathways and potential side reactions.

G cluster_0 Hantzsch Thiazole Synthesis cluster_1 Potential Impurities (Hantzsch) alpha_haloketone α-Haloketone thiazole_intermediate 5-Methyl-4-phenylthiazole alpha_haloketone->thiazole_intermediate Cyclization thioamide Thioamide thioamide->thiazole_intermediate final_product This compound thiazole_intermediate->final_product Bromination polybrominated Polybrominated Species thiazole_intermediate->polybrominated Over-bromination unreacted_starting_materials Unreacted Starting Materials

Caption: Hantzsch synthesis pathway and potential impurities.

G cluster_0 Sandmeyer Reaction cluster_1 Potential Impurities (Sandmeyer) aminothiazole 2-Amino-5-methyl-4-phenylthiazole diazonium_salt Diazonium Salt aminothiazole->diazonium_salt NaNO2, H+ unreacted_amine Unreacted Aminothiazole aminothiazole->unreacted_amine Incomplete Reaction final_product This compound diazonium_salt->final_product CuBr hydroxythiazole 2-Hydroxythiazole diazonium_salt->hydroxythiazole Reaction with H2O

Caption: Sandmeyer reaction pathway and potential impurities.

G start Synthesis Issue Encountered identify_synthesis Identify Synthesis Route (Hantzsch or Sandmeyer?) start->identify_synthesis hantzsch_guide Consult Hantzsch Troubleshooting Guide identify_synthesis->hantzsch_guide Hantzsch sandmeyer_guide Consult Sandmeyer Troubleshooting Guide identify_synthesis->sandmeyer_guide Sandmeyer analyze_impurities Analyze Impurities (TLC, LC-MS, NMR) hantzsch_guide->analyze_impurities sandmeyer_guide->analyze_impurities purify Purify Product (Chromatography/Recrystallization) analyze_impurities->purify end Pure Product Obtained purify->end

Caption: General troubleshooting workflow.

Stability issues of 2-Bromo-5-methyl-4-phenylthiazole under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methyl-4-phenylthiazole. The information is presented in a question-and-answer format to directly address common stability issues and challenges encountered during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under typical laboratory conditions?

This compound is a solid compound that is generally stable under standard laboratory conditions, such as at room temperature and in the absence of strong acids, bases, or reactive metals. However, its stability can be compromised under specific reaction conditions, particularly at elevated temperatures and in the presence of certain reagents.

Q2: What is the thermal stability of this compound?

Quantitative Data on Thermal Stability of Related Phenylthiazole Derivatives

CompoundInitial Decomposition Temperature (°C) - Inert AtmosphereInitial Decomposition Temperature (°C) - Oxidizing Atmosphere
Unsubstituted Phenylthiazole Derivative275~297
4-CH₃ Substituted Phenylthiazole Derivative264Not specified
3-Cl Substituted Phenylthiazole Derivative290Not specified
4-Cl Substituted Phenylthiazole Derivative286Not specified
3,4-Cl₂ Substituted Phenylthiazole Derivative300Not specified

Data adapted from a study on N-(thiazol-2-yl)-amides.[1]

Troubleshooting Guides for Common Reactions

This section provides troubleshooting for stability-related issues in common cross-coupling and amination reactions involving this compound.

Suzuki-Miyaura Coupling

Issue: Low yield of the desired coupled product and formation of byproducts.

Possible Cause 1: Dehalogenation of the starting material. Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a known side reaction in Suzuki-Miyaura couplings, particularly with heteroaryl halides.[3][4] This can be exacerbated by the presence of water and the nature of the base.

Troubleshooting:

  • Minimize Water Content: While some water is often necessary for the Suzuki reaction, excessive amounts can promote dehalogenation. Using a minimal amount of water can suppress this side reaction.[5]

  • Choice of Base: The choice of base can influence the extent of dehalogenation. It is advisable to screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrate.

  • Protecting Groups: For some heterocyclic systems, protection of a ring nitrogen can suppress dehalogenation.[3] While the thiazole nitrogen is generally not as reactive as a pyrrole nitrogen, this could be a consideration if dehalogenation is a persistent issue.

Possible Cause 2: Homocoupling of the boronic acid. Oxidative homocoupling of the boronic acid is a common side reaction that consumes the coupling partner and reduces the yield of the desired product.[6]

Troubleshooting:

  • Control of Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen, which can promote homocoupling.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the rate of homocoupling versus the desired cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general procedure adapted from the coupling of brominated furans can be applied.[7]

  • In a pressure tube, suspend this compound (1 equivalent), the desired arylboronic acid (1.1 equivalents), and Pd(PPh₃)₄ (2-3 mol%) in dioxane or a toluene/dioxane mixture (4:1, ~0.1 M).

  • Add an aqueous solution of K₂CO₃ (2 M, 2 equivalents).

  • Purge the mixture with Argon for 5-10 minutes.

  • Heat the reaction mixture at 80-100°C for 3-5 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Logical Relationship for Suzuki Coupling Troubleshooting

Caption: Troubleshooting logic for Suzuki coupling.

Buchwald-Hartwig Amination

Issue: Formation of a hydrodehalogenated byproduct (5-methyl-4-phenylthiazole).

Possible Cause: Unproductive side reaction of the palladium intermediate. In the Buchwald-Hartwig amination catalytic cycle, an intermediate palladium amide complex can undergo β-hydride elimination, leading to the formation of the hydrodehalogenated arene and an imine.[8]

Troubleshooting:

  • Ligand Selection: The choice of phosphine ligand is critical. Bidentate ligands like BINAP and DPPF, or sterically hindered monodentate ligands, can often suppress this side reaction and improve the rate and yield of the desired amination.[8]

  • Base Selection: While strong inorganic bases like NaOtBu are common, milder organic bases such as DBU can be effective, especially with electron-poor aryl halides, and may reduce side reactions.[9]

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from amination reactions of other heteroaryl bromides.

  • To a Schlenk tube, add this compound (1 equivalent), the desired amine (1.2 equivalents), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a dry, degassed solvent (e.g., toluene or dioxane, ~0.1 M).

  • Heat the reaction mixture at 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar) Start->Inert_Atmosphere Add_Solvent Add Dry, Degassed Solvent Inert_Atmosphere->Add_Solvent Heat Heat Reaction (80-110 °C) Add_Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Workup: - Cool - Dilute - Filter Monitor->Workup Purify Purify (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: Workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

Issue: Reaction fails to proceed or gives low yields.

Possible Cause 1: Catalyst deactivation. Palladium(0) catalysts used in Sonogashira coupling can be unstable in air, and oxygen can promote the unwanted homocoupling of the alkyne (Glaser coupling).[10] The presence of impurities can also deactivate the catalyst.

Troubleshooting:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents before use. Use freeze-pump-thaw cycles for the reaction mixture before heating.

  • Catalyst Choice: Use a stable Pd(0) source like Pd(PPh₃)₄ or generate the active catalyst in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂. Air-stable precatalysts are also available.[8]

  • Copper Co-catalyst: The copper(I) co-catalyst is crucial for the reaction rate. Ensure you are using a fresh, high-quality source of CuI.

Possible Cause 2: Inappropriate reaction temperature. For aryl bromides, the oxidative addition step can be rate-limiting and may require higher temperatures.[11]

Troubleshooting:

  • Increase Temperature: If the reaction is sluggish at lower temperatures, cautiously increase the temperature, potentially up to 100°C in a sealed tube.

Possible Cause 3: Base and Solvent Issues. The choice of amine base and solvent can significantly impact the reaction outcome.

Troubleshooting:

  • Base/Solvent System: Triethylamine (TEA) is a common base and can sometimes be used as the solvent. Diisopropylamine (DIPA) or DBU can also be effective. A co-solvent like THF or DMF may be necessary to dissolve the starting materials.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equivalents).

  • Add the terminal alkyne (1.1-1.5 equivalents).

  • Stir the reaction at room temperature or heat to 50-80°C, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathway for Sonogashira Coupling Issues

Sonogashira_Troubleshooting Start No or Low Product Catalyst_Deactivation Catalyst Deactivation? Start->Catalyst_Deactivation Low_Temp Temperature too low? Start->Low_Temp Base_Solvent Base/Solvent issue? Start->Base_Solvent Solution1 Rigorous Degassing Use fresh catalysts Catalyst_Deactivation->Solution1 Solution2 Increase Temperature Low_Temp->Solution2 Solution3 Screen Bases/Solvents (e.g., DIPA, DBU) Base_Solvent->Solution3

Caption: Troubleshooting pathways for Sonogashira coupling.

This technical support center provides a starting point for addressing stability issues with this compound. For more complex issues, consulting the primary literature for specific substrate classes is recommended.

References

Technical Support Center: Alternative Catalysts for 2-Bromo-5-methyl-4-phenylthiazole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alternative catalysts in reactions involving 2-Bromo-5-methyl-4-phenylthiazole. The content is designed to address specific experimental challenges and provide practical guidance.

Troubleshooting Guides

Issue 1: Low or No Conversion in Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-type C-N or C-O coupling)

Potential Cause Troubleshooting Step Expected Outcome
Inactive Copper Catalyst Use freshly purchased, high-purity Cu(I) salts (e.g., CuI, CuBr) or pre-activate the catalyst by washing with a mild acid and drying under vacuum. For Cu(II) precursors, in-situ reduction might be necessary.Improved reaction initiation and conversion rates.
Inappropriate Ligand Screen a variety of N- or O-based ligands. For C-N coupling, 1,10-phenanthroline or N,N'-dimethylethylenediamine are often effective. For C-O coupling, consider phenol-derived ligands.[1]Identification of a ligand that stabilizes the copper catalyst and facilitates the reaction.
Incorrect Base The choice of base is critical. For C-N coupling with amines, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often required.[2][3] For C-O coupling, K₂CO₃ can be effective.[4]Enhanced catalytic activity and higher product yield.
Solvent Effects Polar aprotic solvents like DMF, DMSO, or NMP are generally suitable. However, for some reactions, coordinating solvents like pyridine can be beneficial. In some cases, solvent-free conditions with the diol acting as a solvent can be effective.[5]Improved solubility of reagents and stabilization of catalytic intermediates, leading to better yields.
Reaction Temperature Too Low Copper-catalyzed reactions often require elevated temperatures (80-140 °C). Incrementally increase the reaction temperature.Increased reaction rate and improved conversion.

Issue 2: Catalyst Deactivation and Low Yields in Nickel-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Potential Cause Troubleshooting Step Expected Outcome
Catalyst Poisoning by Sulfur The sulfur atom in the thiazole ring can coordinate to the nickel center and inhibit catalysis. Use ligands that are less prone to displacement, such as bulky N-heterocyclic carbenes (NHCs) or electron-rich phosphines.[6]Reduced catalyst deactivation and improved yields.
Formation of Inactive Ni(I) Dimer This is a known deactivation pathway.[7][8] Optimize the reaction conditions to favor the catalytic cycle over dimerization. This may involve adjusting the ligand, base, or solvent.Minimized formation of off-cycle inactive species, leading to higher catalytic turnover.
Incomplete Reduction of Ni(II) Precatalyst If using a Ni(II) precatalyst, ensure complete reduction to the active Ni(0) species. A stoichiometric reductant like zinc or manganese powder may be required.[9]Efficient generation of the active catalyst and consistent reaction initiation.
Steric Hindrance The methyl and phenyl groups on the thiazole ring can sterically hinder the coupling. Use less sterically demanding ligands or coupling partners if possible. For sterically hindered substrates, flexible bidentate phosphine ligands might be effective.[10]Improved access to the catalytic center and increased product formation.
Inappropriate Base The choice of base can significantly impact the reaction outcome. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or K₂CO₃ are common. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LiHMDS are often necessary.[11]Optimized reaction conditions leading to higher yields.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using copper or nickel catalysts over palladium for reactions with this compound?

A1: The primary advantages are cost-effectiveness and, in some cases, different reactivity and selectivity. Copper and nickel are significantly more abundant and less expensive than palladium.[3] They can also offer unique catalytic activities for specific transformations that may not be as efficient with palladium.

Q2: I am observing significant amounts of homocoupling of my boronic acid in a nickel-catalyzed Suzuki-Miyaura reaction. What can I do to minimize this side reaction?

A2: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a well-defined Ni(0) precatalyst or ensuring efficient in-situ reduction of a Ni(II) source can also help. Additionally, carefully controlling the stoichiometry of the reagents can minimize side reactions.

Q3: Can photoredox catalysis be used to functionalize this compound without cleaving the C-Br bond?

A3: Yes, photoredox catalysis can be a powerful tool for C-H functionalization. By choosing appropriate photocatalysts and reaction conditions, it is possible to selectively activate C-H bonds on the phenyl ring or even the methyl group, leaving the C-Br bond intact for subsequent cross-coupling reactions.[12][13][14] For instance, Minisci-type reactions can introduce alkyl radicals onto the thiazole ring.[12]

Q4: What are the key safety precautions when working with nickel catalysts?

A4: Many nickel compounds are classified as carcinogens and skin sensitizers. Always handle nickel catalysts in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust from powdered catalysts. Consult the Safety Data Sheet (SDS) for the specific nickel compound you are using for detailed handling and disposal instructions.

Q5: How does the choice of ligand influence a copper-catalyzed C-N coupling reaction?

A5: The ligand plays a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). The electronic and steric properties of the ligand can significantly impact the reaction rate and yield. For instance, bidentate N,N-ligands like 1,10-phenanthroline are often effective in promoting these couplings.[1]

Data Presentation: Comparison of Alternative Catalysts

The following tables summarize typical reaction conditions and reported yields for cross-coupling reactions of bromo-thiazole derivatives with alternative catalysts. Please note that the optimal conditions can be substrate-dependent.

Table 1: Copper-Catalyzed C-N Coupling of Bromo-heterocycles

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI / 1,10-phenanthrolineK₂CO₃DMF1102475-92[8]
Cu(OAc)₂ / α-benzoin oximeK₃PO₄DMSO808-1053-95[15]
CuI / L-prolineCs₂CO₃H₂O10012up to 98[16]
CuCl / 1-methyl-imidazolet-BuOLiToluene11024high[17][18]

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaryl Halides

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
NiCl₂(dppf)K₃PO₄Dioxane8012Moderate[19]
Ni(COD)₂ / IPrNaOtBuToluene1001677[20]
Ni(II)-NHC-P(OR)₃K₃PO₄THF2524up to 99[21]
NiBr₂ / L1dMnNMP601276

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of an Amine with this compound

  • To an oven-dried Schlenk tube, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and K₃PO₄ (2 equivalents).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1 equivalent), the amine (1.2 equivalents), and anhydrous DMF.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound

  • In a glovebox, charge a vial with a Ni(II) precatalyst (e.g., NiCl₂(dppf), 2-5 mol%) and the arylboronic acid (1.5 equivalents).

  • Add this compound (1 equivalent) and the base (e.g., K₃PO₄, 3 equivalents).

  • Add anhydrous solvent (e.g., dioxane).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Cross-Coupling reagents 1. Reagent Preparation (Catalyst, Ligand, Base, Reactants) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitoring 4. Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Work-up (Quenching, Extraction) monitoring->workup If complete purification 6. Purification (Chromatography) workup->purification analysis 7. Analysis (NMR, MS) purification->analysis

Caption: General workflow for catalyzed cross-coupling reactions.

troubleshooting_logic Troubleshooting Low Yield in Ni-Catalyzed Coupling start Low Yield or No Reaction check_catalyst Is the catalyst active? (Fresh source, proper handling) start->check_catalyst check_conditions Are reaction conditions optimal? (Inert atmosphere, temperature) start->check_conditions check_reagents Are reagents pure and dry? start->check_reagents catalyst_solution Use fresh catalyst/ligand. Consider NHC ligands to prevent S-poisoning. check_catalyst->catalyst_solution No conditions_solution Ensure rigorous degassing. Optimize temperature. check_conditions->conditions_solution No reagents_solution Purify starting materials. Use anhydrous solvents/reagents. check_reagents->reagents_solution No

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: 2-Bromo-5-methyl-4-phenylthiazole Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methyl-4-phenylthiazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purification

Question: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?

Answer: Low yields in the synthesis of this compound, often prepared via a Hantzsch-type synthesis followed by bromination or from a corresponding amino-thiazole, can be attributed to several factors:

  • Incomplete Reaction: The cyclization to form the thiazole ring or the subsequent bromination may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are of high purity and are added in the correct stoichiometric ratios.

  • Side Reactions: Competing side reactions can consume starting materials or the desired product. For instance, over-bromination or decomposition of the thiazole ring under harsh conditions can occur.

    • Solution: Maintain careful control over the reaction temperature. Use a less aggressive brominating agent if over-bromination is suspected. Ensure the reaction is performed under an inert atmosphere if any reagents are sensitive to air or moisture.

  • Purification Losses: Significant amounts of the product can be lost during workup and purification steps.

    • Solution: Optimize your extraction and chromatography procedures. Ensure the pH is appropriate during aqueous washes to prevent the loss of product. Use a suitable solvent system for column chromatography to achieve good separation from impurities.

Question: I am observing multiple spots on my TLC after the synthesis. What are these likely to be and how can I purify my product?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. For the synthesis of this compound, these could include:

  • Unreacted starting materials (e.g., the corresponding aminothiazole or the unbrominated thiazole).

  • The desired product, this compound.

  • Side-products from competing reactions.

Purification Strategy:

  • Aqueous Workup: Begin by washing the crude reaction mixture with water and a mild base (e.g., sodium bicarbonate solution) to remove any acidic impurities.

  • Solvent Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a gradient of ethyl acetate in heptane or hexane is a common choice.

Question: What are the key physical and chemical properties of this compound?

Answer: The table below summarizes the key properties for this compound and related structures.

PropertyValueReference
Molecular Formula C₁₀H₈BrNS[1]
Molecular Weight 254.15 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 55-59 °C (for the similar 2-Bromo-4-phenylthiazole)[3][4]
Solubility Sparingly soluble in water[2]
Reactions & Further Synthesis

Question: I am having trouble with a Suzuki-Miyaura cross-coupling reaction using this compound. What are some common issues?

Answer: The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, challenges can arise:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over the course of the reaction.

    • Solution: Ensure all glassware is scrupulously clean and that solvents are anhydrous and degassed. Use high-purity reagents.

  • Poor Solubility: One or more of the reaction components (the thiazole, the boronic acid, or the catalyst) may have poor solubility in the chosen solvent, leading to a sluggish or incomplete reaction.[5]

    • Solution: Experiment with different solvent systems, such as dioxane/water, DMF, or toluene.[5] The addition of a co-solvent can sometimes improve solubility.

  • Dehalogenation: A common side reaction is the replacement of the bromine atom with a hydrogen, leading to the formation of 5-methyl-4-phenylthiazole. This can be exacerbated by the presence of water.[6]

    • Solution: Minimize the amount of water in the reaction, although a small amount is often necessary for the reaction to proceed.[6][7] Using anhydrous conditions may halt the reaction entirely.[6]

  • Base Incompatibility: The choice of base is crucial and can significantly impact the reaction outcome.[5]

    • Solution: Common bases for Suzuki couplings include potassium carbonate, cesium carbonate, and potassium phosphate. The optimal base may need to be determined empirically for your specific substrates.

Question: The bromine atom on my thiazole is being replaced by a nucleophile, but the reaction is slow. How can I improve the reaction rate?

Answer: For nucleophilic substitution reactions, the following factors can influence the reaction rate:

  • Nucleophile Strength: A stronger nucleophile will generally react faster.

  • Solvent: A polar aprotic solvent like DMF or DMSO is often a good choice for nucleophilic aromatic substitution.[8]

  • Temperature: Increasing the reaction temperature will typically increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.

  • Leaving Group: While bromine is a good leaving group, for particularly challenging substitutions, converting the bromo-thiazole to an iodo-thiazole may enhance reactivity.[5]

Experimental Protocols

Synthesis of this compound

This protocol is a representative method based on the bromination of the corresponding thiazole.

Materials:

  • 5-methyl-4-phenylthiazole

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Heptane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-4-phenylthiazole in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.

  • Wash the filtrate with sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in heptane to afford this compound.

Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Dioxane/water 4:1)

  • Nitrogen or Argon gas

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Pathways

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 5-methyl-4-phenylthiazole react React with NBS & Initiator in Solvent start->react reflux Reflux and Monitor by TLC react->reflux cool Cool to Room Temperature reflux->cool filter Filter Succinimide cool->filter wash Aqueous Wash (NaHCO3, Brine) filter->wash dry Dry Organic Layer (MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end_product Product: this compound purify->end_product

Caption: A typical workflow for the synthesis and purification of this compound.

Suzuki_Coupling_Pathway cluster_reaction Suzuki-Miyaura Coupling Catalytic Cycle cluster_cycle A 2-Bromo-5-methyl- 4-phenylthiazole OA Oxidative Addition A->OA B Arylboronic Acid Trans Transmetalation B->Trans Pd0 Pd(0) Catalyst Pd0->OA Base Base (e.g., K2CO3) Base->Trans Product Coupled Product OA->Trans Ar-Pd(II)-Br RE Reductive Elimination Trans->RE Ar-Pd(II)-Ar' RE->Pd0 RE->Product

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

References

Enhancing the reactivity of 2-Bromo-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols to enhance the reactivity and successful application of 2-Bromo-5-methyl-4-phenylthiazole in various chemical syntheses.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound.

Q1: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the common causes and how can I fix it?

A1: Failure in Suzuki-Miyaura coupling can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient heteroaryl halides like this thiazole, standard catalysts may be insufficient.[1][2]

    • Catalyst Precursor: Ensure your Pd(0) source is active. Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) need to be reduced in situ. If this reduction fails, the catalytic cycle won't start.[3] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced pre-catalyst (e.g., XPhos Pd G3/G4) which can be more robust.[2]

    • Ligand Choice: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, tBuXPhos) often accelerate the oxidative addition and reductive elimination steps, which can be rate-limiting for heteroaryl halides.[4][5]

  • Base Selection: The base is crucial for activating the boronic acid.

    • Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. K₃PO₄ is a stronger base and can be more effective. Ensure the base is finely ground and anhydrous, as its solubility and activity are key.[1]

    • For sensitive substrates, a milder organic base like DBU may be beneficial.[6]

  • Solvent and Water Content: The solvent system must dissolve the reagents, particularly the inorganic base.

    • A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) with water is often necessary to facilitate the reaction.[1][3]

    • Anhydrous couplings using K₃PO₄ may paradoxically require a small amount of water (a few equivalents) to function effectively.[1]

  • Side Reactions:

    • Dehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be caused by impurities or a competing reaction pathway.[3] Using a different solvent or base can sometimes mitigate this.

    • Homocoupling: Formation of a biaryl from two boronic acid molecules can occur, especially if the reaction mixture is exposed to oxygen.[3] Ensure your reaction is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura coupling reaction.

Q2: I am attempting a Buchwald-Hartwig amination and observing significant side product formation, including hydrodehalogenation. How can I improve selectivity?

A2: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success with heteroaryl halides depends heavily on fine-tuning the reaction conditions.[7]

  • Mechanism of Side Reactions: Hydrodehalogenation (replacement of bromine with hydrogen) can compete with the desired amination.[7] This often occurs via a β-hydride elimination pathway from the palladium-amide intermediate.[7]

  • Ligand Selection: The choice of ligand is paramount.

    • First-generation ligands like P(o-tolyl)₃ may not be effective and can lead to side reactions.[7]

    • Bidentate phosphine ligands such as BINAP or DPPF can improve rates and yields.[7]

    • Modern, sterically hindered biaryl phosphine ligands (e.g., t-BuXPhos) are often required for challenging substrates to promote the desired reductive elimination over side reactions.[4][8]

  • Base Selection: Strong, non-nucleophilic bases are required.

    • Sodium tert-butoxide (NaOtBu) is a common choice.[8]

    • For base-sensitive substrates, milder bases like NaOTMS or even organic bases can prevent substrate decomposition, which is a major contributor to low yields and catalyst deactivation.[9]

  • Solvent and Temperature:

    • Non-polar aprotic solvents like toluene or dioxane are typically used.[8][10]

    • Running the reaction at a moderate temperature (e.g., 50-80 °C) can sometimes suppress decomposition pathways that become dominant at higher temperatures (>100 °C).[9]

Q3: Can I perform a direct nucleophilic aromatic substitution (SₙAr) on this compound?

A3: Direct SₙAr is possible but challenging for this substrate. The thiazole ring is electron-rich, which generally disfavors classical SₙAr. However, the bromine at the 2-position is activated by the adjacent nitrogen atom.

  • Reaction Conditions: SₙAr reactions on 2-halothiazoles typically require strong nucleophiles and elevated temperatures.[11] For example, substitution with amines or thiols may be conducted in polar aprotic solvents like DMF at high temperatures.[11]

  • When to Choose SₙAr: If your nucleophile is potent and your molecule can withstand harsh conditions (high heat), SₙAr offers a metal-free alternative to cross-coupling.

  • When to Choose Cross-Coupling: For more delicate substrates or a broader range of nucleophiles (including carbon nucleophiles), palladium-catalyzed reactions like Buchwald-Hartwig (for C-N bonds) or Suzuki/Heck (for C-C bonds) are generally more reliable and proceed under milder conditions.[12][13]

Key Reaction Protocols

The following protocols are provided as validated starting points for experimentation. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve maximum yield for your specific coupling partners.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for other electron-deficient heteroaryl bromides.[14][15]

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Preparation: To an oven-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a phosphine ligand (e.g., XPhos, 10 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Atmosphere: Seal the vial with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/H₂O 10:1, to a concentration of 0.1 M) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 80-110 °C and stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite, washing with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is based on conditions developed for challenging five-membered heteroaryl halides.[9][16]

Methodology:

  • Preparation: In a glovebox or under a stream of argon, add this compound (1.0 eq), a palladium pre-catalyst (e.g., tBuXPhos Pd G3, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2 eq) to an oven-dried reaction vial.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.2 M). Add the amine coupling partner (1.1-1.2 eq).

  • Reaction: Seal the vial and heat in a preheated oil bath at 80-100 °C for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate or dichloromethane, to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

General Protocol for Heck Reaction

The Heck reaction couples the aryl bromide with an alkene.[13]

Methodology:

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (2-5 mol%), a suitable ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N, 1.5 eq).

  • Atmosphere: Evacuate and backfill the flask with argon or nitrogen.

  • Reagent Addition: Add the alkene (1.1-1.5 eq) and an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) via syringe.

  • Reaction: Heat the mixture to 80-120 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Quantitative Data Summary

Direct quantitative data for this compound is limited in the literature. The following tables summarize conditions used for structurally similar 2-bromothiazole and 5-bromothiazole derivatives, which serve as excellent starting points for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiazole Derivatives

Substrate Coupling Partner Pd Source (mol%) Ligand (mol%) Base (eq) Solvent Temp (°C) Yield (%) Ref
2,5-dibromo-3-methylthiophene Arylboronic acid (1.1 eq) Pd(PPh₃)₄ (5) - K₃PO₄ (3) Dioxane/H₂O 90 60-85 [14]
3,4,5-tribromo-2,6-dimethylpyridine o-MeO-PhB(OH)₂ (1 eq) Pd(dppf)Cl₂ (5) - Na₂CO₃ (2) DME 80 ~99 [17]

| 2'-bromo-2-aryl benzothiazole | Arylboronic acid (1.5 eq) | Pd(OAc)₂ (10) | - | K₂CO₃ (3) | Toluene/EtOH/H₂O | 90 | 85-99 |[17] |

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromothiazole Derivatives

Substrate Amine Partner Pd Source (mol%) Ligand (mol%) Base (eq) Solvent Temp (°C) Yield (%) Ref
5-bromothiazoles Diarylamines Pd₂(dba)₃ (5) Xantphos (10) Cs₂CO₃ (1.4) Dioxane 100 75-95 [18]
4-bromothiazole Piperidine P1 Precatalyst (0.75) - NaOTMS (1.05) THF 50 99 [9]

| 4-bromo-1H-imidazole | 3-Propylphenylamine | P4 Precatalyst (1) | tBuBrettPhos (1) | LHMDS (2.2) | Dioxane | 50 | 50-69 |[16] |

Key Reactivity Pathways

This compound is a versatile building block. The bromine atom at the C2 position is the primary reactive handle for functionalization, primarily through palladium-catalyzed cross-coupling reactions.

Caption: Major reaction pathways for the functionalization of this compound.

References

Validation & Comparative

Comparative Biological Analysis of 2-Bromo-5-methyl-4-phenylthiazole Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of a series of 2-substituted-N-(5-methyl-4-phenylthiazol-2-yl)acetamide analogs reveals significant variations in their anticancer activity, highlighting key structure-activity relationships that could guide the development of future therapeutic agents. This comparison guide provides an objective overview of the cytotoxic effects of these compounds against human lung adenocarcinoma cells, supported by experimental data and detailed methodologies.

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-bromo-5-methyl-4-phenylthiazole core, in particular, serves as a versatile starting point for the synthesis of novel compounds with potential therapeutic value. This guide focuses on a comparative analysis of the cytotoxic activity of a series of analogs where the substituent on the 2-acetamido group of the N-(5-methyl-4-phenylthiazol-2-yl) moiety is varied. The data presented herein is primarily drawn from a systematic study by Evren et al. (2019), which evaluated the in vitro anticancer activity of these compounds against the A549 human lung adenocarcinoma cell line.[1][2][3][4]

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of the 2-substituted-N-(5-methyl-4-phenylthiazol-2-yl)acetamide analogs was assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Cisplatin, a well-established chemotherapeutic agent, was used as a positive control.

Compound IDR-Group (Substituent on thio-acetamide)IC50 (µM) against A549 Cells[2][3][4]
4a 1-methyl-1H-imidazol-2-yl26.57 ± 1.05
4b 1H-benzo[d]imidazol-2-yl36.43 ± 0.98
4c 1-methyl-1H-tetrazol-5-yl23.30 ± 0.35
4d 5-methyl-1,3,4-thiadiazol-2-yl31.25 ± 1.11
4e 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl44.17 ± 1.09
4f Phenyl53.42 ± 1.18
Cisplatin -11.01 ± 0.12

Data sourced from Evren et al. (2019).[1][2][3][4]

The results indicate that the nature of the heterocyclic ring substituent on the thio-acetamide moiety significantly influences the cytotoxic activity. Notably, compound 4c , bearing a 1-methyl-1H-tetrazol-5-yl group, exhibited the most potent anticancer activity among the tested analogs with an IC50 value of 23.30 µM.[2][3][4] While none of the synthesized analogs surpassed the potency of the standard drug cisplatin, the variations in activity provide valuable insights into the structure-activity relationship (SAR) of this class of compounds. Specifically, the presence of nitrogen-rich heterocyclic rings appears to be favorable for cytotoxicity.

Experimental Protocols

MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the 2-substituted-N-(5-methyl-4-phenylthiazol-2-yl)acetamide analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3][4]

Cell Culture: A549 human lung adenocarcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Assay Procedure:

  • Cells were seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (cisplatin) were also included.

  • The plates were incubated for 48 hours under standard cell culture conditions.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium containing MTT was then carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance of each well was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.

Putative Signaling Pathway

Several studies on structurally related thiazole derivatives suggest that their anticancer effects may be mediated through the inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[5][6][7] Overactivation of this pathway is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis. Thiazole-based compounds have been shown to inhibit kinases within this pathway, such as PI3K and Akt, thereby blocking downstream signaling and inducing cancer cell death.[5][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole 2-Bromo-5-methyl-4- phenylthiazole Analogs Thiazole->PI3K Inhibits Thiazole->Akt Inhibits Experimental_Workflow Start Starting Materials: 2-amino-5-methyl-4-phenylthiazole & 2-chloroacetyl chloride Step1 Synthesis of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide Start->Step1 Step2 Reaction with various mercapto-heterocycles Step1->Step2 Analogs Synthesis of Target Analogs (4a-4f) Step2->Analogs Purification Purification & Characterization (NMR, MS) Analogs->Purification Cytotoxicity In vitro Cytotoxicity Screening (MTT Assay on A549 cells) Purification->Cytotoxicity Data Data Analysis: IC50 Determination Cytotoxicity->Data

References

Unraveling the Anticancer Potential of 2-Bromo-5-methyl-4-phenylthiazole: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized mechanism of action for the novel compound 2-Bromo-5-methyl-4-phenylthiazole. Due to the limited direct experimental data on this specific molecule, this document synthesizes findings from structurally related phenylthiazole derivatives to propose a likely therapeutic pathway and outlines a comprehensive strategy for its experimental validation. We will explore its potential role as a kinase inhibitor, comparing its anticipated performance with known, biologically active analogs.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

Based on extensive research into the bioactivity of phenylthiazole scaffolds, it is hypothesized that this compound exerts its anticancer effects through the inhibition of key protein kinases, particularly within the PI3K/Akt/mTOR signaling cascade.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3] Thiazole derivatives have been repeatedly shown to interfere with this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][4]

The proposed mechanism involves the binding of this compound to the ATP-binding pocket of kinases such as PI3K or Akt, thereby preventing their phosphorylation and subsequent activation. This disruption of the signaling cascade is expected to lead to a decrease in the phosphorylation of downstream effectors, ultimately resulting in reduced cancer cell viability.

digraph "PI3K_Akt_mTOR_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#5F6368"];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; BMPT [label="2-Bromo-5-methyl-\n4-phenylthiazole", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation", fontsize=8]; PI3K -> PIP3 [label="Phosphorylation", fontsize=8]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Activation", fontsize=8]; PDK1 -> Akt [label="Phosphorylation", fontsize=8]; Akt -> mTORC1 [label="Activation", fontsize=8]; mTORC1 -> CellGrowth [label="Promotes", fontsize=8]; Akt -> Apoptosis [label="Inhibits", fontsize=8, arrowhead=tee]; BMPT -> PI3K [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; BMPT -> Akt [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; }

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Comparative Performance of Phenylthiazole Analogs

While specific data for this compound is not yet available, the following table summarizes the cytotoxic activity of structurally similar N-(5-methyl-4-phenylthiazol-2-yl)acetamide derivatives against various cancer cell lines. This data provides a benchmark for the expected potency of the target compound.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Analog 1 2-[(1-Methyl-1H-imidazol-2-yl)thio]-A549 (Lung)Not specified, high apoptosis[5]
Analog 2 2-[(1-methyl-1H-tetrazol-5-yl)thio]-A549 (Lung)23.30 ± 0.35[5]
Analog 2 2-[(1-methyl-1H-tetrazol-5-yl)thio]-NIH/3T3 (Normal)>1000[5]
Analog 3 Varies (Series of derivatives)C6 (Glioma)3.83 ± 0.76 (most potent)Not specified in snippets
Analog 4 Varies (Series of derivatives)A549 (Lung)12.0 ± 1.73 (most potent)Not specified in snippets

Experimental Protocols for Mechanism of Action Validation

To rigorously validate the hypothesized mechanism of action of this compound, a multi-faceted experimental approach is proposed.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#5F6368"];

// Nodes Compound [label="2-Bromo-5-methyl-\n4-phenylthiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Assays\n(MTT, SRB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis Assays\n(Annexin V/PI Staining)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; KinaseAssay [label="In vitro Kinase\nInhibition Assays", fillcolor="#F1F3F4", fontcolor="#202124"]; WesternBlot [label="Western Blot Analysis\n(p-Akt, p-mTOR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Validation [label="Mechanism of Action\nValidated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Compound -> Cytotoxicity; Cytotoxicity -> Apoptosis; Apoptosis -> CellCycle; CellCycle -> KinaseAssay; KinaseAssay -> WesternBlot; WesternBlot -> Validation; }

Figure 2: Proposed experimental workflow for validating the mechanism of action.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the concentration-dependent cytotoxic effects of this compound on various cancer cell lines and to establish its selectivity compared to non-cancerous cells.

  • Protocol (MTT Assay):

    • Seed cancer cells (e.g., A549, MCF-7, U87) and a non-cancerous cell line (e.g., NIH/3T3) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 (half-maximal inhibitory concentration) values.

Apoptosis and Cell Cycle Analysis
  • Objective: To investigate whether the observed cytotoxicity is mediated by the induction of apoptosis and/or cell cycle arrest.

  • Protocol (Annexin V/Propidium Iodide Staining and Flow Cytometry):

    • Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol (Cell Cycle Analysis):

    • Treat cells as described above.

    • Fix the cells in cold 70% ethanol.

    • Wash the cells and resuspend in a solution containing PI and RNase A.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

In Vitro Kinase Inhibition Assays
  • Objective: To directly measure the inhibitory activity of this compound against a panel of purified protein kinases, with a focus on the PI3K/Akt pathway.

  • Protocol (Example: PI3K HTRF Assay):

    • Perform the assay in a 384-well plate.

    • Add serial dilutions of this compound, followed by the PI3K enzyme.

    • Initiate the kinase reaction by adding ATP and the substrate (e.g., PIP2).

    • Stop the reaction and add a detection mixture containing a europium-labeled anti-phospho-substrate antibody and an XL665-labeled secondary antibody.

    • Measure the HTRF (Homogeneous Time-Resolved Fluorescence) signal, which is proportional to the amount of phosphorylated substrate.

    • Calculate the IC50 value for kinase inhibition.

Western Blot Analysis
  • Objective: To confirm the inhibition of the PI3K/Akt/mTOR signaling pathway in a cellular context by measuring the phosphorylation status of key downstream proteins.

  • Protocol:

    • Treat cancer cells with this compound at various concentrations for a specified time.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total Akt, phosphorylated Akt (p-Akt), total mTOR, and phosphorylated mTOR (p-mTOR).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the data from its structural analogs strongly suggest its potential as an anticancer agent targeting the PI3K/Akt/mTOR pathway. The comprehensive experimental workflow outlined in this guide provides a robust framework for validating this hypothesis and characterizing the compound's therapeutic potential. Successful validation would position this compound as a promising candidate for further preclinical and clinical development.

References

Spectroscopic Analysis for Structural Confirmation of 2-Bromo-5-methyl-4-phenylthiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected spectroscopic data for 2-Bromo-5-methyl-4-phenylthiazole with experimentally obtained data for structurally related compounds. Detailed experimental protocols for the key analytical techniques are also presented to aid in the structural confirmation of newly synthesized thiazole derivatives.

Introduction

Thiazole moieties are significant pharmacophores found in a wide array of therapeutic agents. The precise structural elucidation of novel thiazole derivatives is paramount for understanding their structure-activity relationships and ensuring their potential as drug candidates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural confirmation of these compounds. This guide focuses on the spectroscopic characterization of this compound, a compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide presents a predicted spectroscopic profile based on the analysis of closely related analogues. By comparing the expected data with that of known compounds, researchers can gain a high degree of confidence in the structural assignment of their synthesized molecules.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for two comparative compounds: 2-Bromo-4-phenylthiazole and 2-Amino-4-phenylthiazole.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

CompoundAromatic Protons (ppm)Thiazole Proton (ppm)Methyl Protons (ppm)Amino Protons (ppm)
This compound (Predicted) ~7.3-7.5 (m, 5H)-~2.4 (s, 3H)-
2-Bromo-4-phenylthiazole[1][2]7.37-7.40 (m, 1H), 7.46 (t, 2H), 7.92 (d, 2H)[1][2]8.16 (s, 1H)[1][2]--
2-Amino-4-phenylthiazole~7.2-7.8 (m, 5H)~6.7 (s, 1H)-~7.0 (br s, 2H)

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

CompoundAromatic Carbons (ppm)Thiazole Carbons (ppm)Methyl Carbon (ppm)
This compound (Predicted) ~128-135C2: ~145, C4: ~150, C5: ~120~15
2-Bromo-4-phenylthiazole---
2-Amino-4-phenylthiazole[3]125.8, 127.5, 128.8, 135.1C2: 168.8, C4: 150.2, C5: 101.9[3]-

Table 3: FTIR Data (Predicted vs. Experimental)

CompoundAromatic C-H Stretch (cm⁻¹)C=N Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Thiazole Ring Vibrations (cm⁻¹)
This compound (Predicted) ~3100-3000~1600-1580~1500-1400~600-500~1480, ~1420, ~1070, ~840
2-Bromo-4-phenylthiazole[1][2]3098, 3063[1][2]-1476[1][2]-1420, 1263, 1070, 1010, 836, 730, 689[1][2]
2-Amino-4-phenylthiazole~3100-3000~1630~1550-Multiple bands

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundMolecular FormulaMolecular WeightPredicted [M+H]⁺Key Fragmentation Peaks (m/z)
This compound C₁₀H₈BrNS253.95254.96M⁺, M⁺+2 (isotope pattern for Br), loss of Br, loss of CH₃, phenyl cation
2-Bromo-4-phenylthiazoleC₉H₆BrNS240.12240.94M⁺, M⁺+2 (isotope pattern for Br), loss of Br, loss of HCN, phenyl cation
2-Amino-4-phenylthiazoleC₉H₈N₂S176.24177.05M⁺, loss of NH₂, loss of HCN, phenyl cation

Experimental Workflow

The structural confirmation of a newly synthesized compound like this compound follows a logical progression of spectroscopic analyses.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS Data_Analysis Data Interpretation & Comparison FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis, purification, and spectroscopic structural confirmation of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Typically -2 to 12 ppm.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: Ambient probe temperature (e.g., 298 K).

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: Typically 0 to 200 ppm.

  • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to assign the proton and carbon signals to the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or a sample holder for KBr pellets.

Sample Preparation (ATR Method - for solids):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • Spectral Range: Typically 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and assign them to specific functional groups and bond vibrations within the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation patterns.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of a volatile organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

  • Mass Range: Typically m/z 100-500 for small molecules.

  • Capillary Voltage: ~3-4 kV.

  • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system to ensure efficient desolvation.

Data Processing:

  • Analyze the resulting mass spectrum to identify the peak corresponding to the protonated molecule ([M+H]⁺).

  • Confirm the molecular weight of the compound.

  • Examine the isotopic pattern, particularly for the presence of bromine (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), which will result in two peaks for bromine-containing ions separated by 2 m/z units.

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further support the proposed structure.

Conclusion

References

Comparative Analysis of 2-Bromo-5-methyl-4-phenylthiazole Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical data for close structural analogs of 2-Bromo-5-methyl-4-phenylthiazole. Due to the limited publicly available in vitro and in vivo data for this compound itself, this document focuses on comparing its core structure to derivatives of 4-phenylthiazole and 2-aminothiazole that have been evaluated for their therapeutic potential, particularly in oncology and mycology. The information herein is intended to serve as a foundational resource for researchers interested in the biological activities of this class of compounds.

I. Introduction to Phenylthiazole Derivatives

The phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3][4] The presence of bromine, methyl, and phenyl groups on the thiazole ring, as in the case of this compound, offers multiple points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. This guide will explore the biological activities of representative analogs to infer the potential applications and research directions for this compound.

II. In Vitro Efficacy Comparison

The following tables summarize the in vitro anticancer and antifungal activities of selected 4-phenylthiazole derivatives from published studies. These compounds are chosen for their structural similarity to the core topic compound and the availability of quantitative data.

Anticancer Activity

The antiproliferative activity of phenylthiazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the potency of these compounds.

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
Compound 5b (2-amino-4-phenylthiazole derivative) HT29 (Colon)2.01[5]
A549 (Lung)Not specified, but active[6]
HeLa (Cervical)Not specified, but active[6]
Karpas299 (Lymphoma)Not specified, but active[6]
Compound 17b (2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile) VariousPotent (nM range)[1]
Compound 4c (N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative) SKNMC (Neuroblastoma)Not specified, but most active in series[7]
Compound 4d (N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative) Hep-G2 (Liver)11.6 ± 0.12[7]
Ruthenium(II) complex with 4-phenylthiazole ligand SW480 (Colon)Low µM range[8]
Osmium(II) complex with 4-phenylthiazole ligand A549 (Lung)Low µM range[9]
Compound 6 (2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole) C6 (Glioma)3.83 ± 0.76 µg/mL[10]
A549 (Lung)12.0 ± 1.73 µg/mL[10]
Antifungal Activity

Certain phenylthiazole derivatives have been investigated as inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[11] Their efficacy is measured by the Minimum Inhibitory Concentration (MIC).

Compound/AnalogFungal StrainMIC (µg/mL)Reference
Compound B9 (2-phenylthiazole derivative) Candida albicans1-16 (for lead compound)[11]
Thiazolylhydrazone derivative 14 Candida spp.Potent, exceeded clotrimazole[12][13]
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative T2, T3, T4 Candida albicans (clinical isolates)0.008–0.98[14]

III. In Vivo Studies of Phenylthiazole Analogs

While in vivo data for this compound is not available, studies on related compounds provide insights into their potential in animal models.

A study on phenylthiazole antibacterial agents demonstrated their efficacy in a C. elegans infection model with vancomycin-resistant Enterococcus (VRE).[2] Compounds 1 and 3 in that study significantly decreased the VRE burden, by 89% and 94% respectively, at a concentration of 20 µg/mL.[2]

In another study, a 2-aminobenzothiazole derivative was evaluated in a type 2 diabetes rat model and was able to reduce blood glucose levels after oral administration.[15] While not a direct structural analog, this highlights the potential for oral bioavailability and systemic effects of the broader thiazole class.

IV. Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[16][17][18]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[18][19]

  • Compound Treatment: The test compounds (e.g., this compound analogs) are dissolved in a suitable solvent like DMSO and added to the wells at various concentrations. Control wells receive only the solvent. The plates are incubated for a further 24-72 hours.[18]

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.[17]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.[19]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.[17] The absorbance is directly proportional to the number of viable cells.

In Vivo Anticancer Efficacy: Tumor Xenograft Model

Subcutaneous xenograft models in immunocompromised mice are commonly used to evaluate the in vivo anticancer activity of novel compounds.[20][21][22]

  • Cell Preparation and Implantation: Human cancer cells (e.g., 5 x 10⁶ cells) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of nude mice.[22][23]

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 0.3-0.5 cm in diameter).[22] The mice are then randomized into control and treatment groups.

  • Compound Administration: The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[22]

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).[21][22] Tumor volume is often calculated using the formula: V = 0.5 × Length × Width².[22]

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[21] The tumor tissue can be used for further analysis, such as immunohistochemistry or western blotting.[21][22]

V. Signaling Pathways and Mechanisms of Action

The biological effects of phenylthiazole derivatives are often attributed to their interaction with specific signaling pathways.

Anticancer Mechanisms

Many thiazole-containing compounds exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[24] The PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer, is a common target.[10][24][25]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Thiazole Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Antifungal Mechanism

In fungi, azole compounds, which can include thiazole derivatives, typically target the enzyme lanosterol 14α-demethylase (CYP51) .[11][26][27] This enzyme is a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11][27] Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death.[11]

CYP51_Inhibition_Pathway Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to Disruption Membrane Disruption & Fungal Cell Death Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Phenylthiazole Derivative Inhibitor->CYP51 Inhibits

Caption: Mechanism of antifungal action via CYP51 inhibition by phenylthiazole derivatives.

VI. Conclusion

While direct experimental data for this compound remains scarce in the public domain, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data presented in this guide suggest that this compound could exhibit potent anticancer or antifungal activities. Future research should focus on the synthesis and systematic evaluation of this compound in a battery of in vitro and in vivo assays to elucidate its specific biological profile and mechanism of action. The experimental protocols and pathway diagrams provided herein offer a framework for such investigations.

References

A Comparative Guide to Catalysts for the Synthesis of 2-Bromo-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Bromo-5-methyl-4-phenylthiazole, a key intermediate in the development of various biologically active compounds, can be approached through several catalytic routes. While a direct comparative study of catalysts for this specific molecule is not extensively documented, this guide provides an objective comparison of potential catalytic systems based on the synthesis of structurally similar thiazole derivatives. The data presented is compiled from established synthetic methodologies and offers a foundation for catalyst selection and optimization.

Catalytic Approaches and Performance

The primary strategies for synthesizing the 2-bromo-4-phenylthiazole core involve either a Sandmeyer-type reaction from an amino-thiazole precursor or a palladium-catalyzed cross-coupling reaction. Copper-based catalysts are prominent in the former, while palladium catalysts are essential for the latter.

Copper-Catalyzed Bromination

Copper catalysts, particularly copper(I) bromide (CuBr) and copper(II) bromide (CuBr₂), are frequently employed in the diazotization and bromination of 2-amino-4-phenylthiazole derivatives. This method offers a direct route to the desired 2-bromo-thiazole scaffold.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts are instrumental in constructing the 4-phenylthiazole backbone through cross-coupling reactions. For instance, a Suzuki-Miyaura coupling can be used to introduce the phenyl group onto a pre-brominated thiazole ring. While not a direct synthesis of the final product, this approach is crucial for building the core structure.

Comparative Data of Catalytic Systems for Thiazole Synthesis

The following table summarizes quantitative data from experimental syntheses of related 2-bromo-4-phenylthiazole and other substituted thiazoles, providing a comparative overview of catalyst performance.

Catalyst SystemSubstrateProductSolventTemp. (°C)Time (h)Yield (%)Reference
CuBr / n-Butyl nitrite2-Amino-4-phenylthiazole2-Bromo-4-phenylthiazoleAcetonitrile600.2553[1][2]
CuBr₂ 5-Phenylthiazole2-Bromo-5-phenylthiazoleAcetonitrileRT-Good[3]
Pd(PPh₃)₄ 2-Bromothiazole & 1-Bromo-4-iodobenzene2-(4-Bromophenyl)thiazoleTHFReflux1.5-[4]
Copper Silicate Substituted phenacyl bromide & thiourea4-Substituted 2-aminothiazoleEthanol78-Excellent[5]

Experimental Protocols

Below are generalized experimental protocols for key synthetic steps, derived from the cited literature.

General Procedure for Copper-Catalyzed Bromination (Sandmeyer-type reaction)

To a solution of the corresponding 2-amino-4-phenylthiazole derivative and copper(I) bromide in acetonitrile at room temperature, n-butyl nitrite is added dropwise with stirring. The reaction mixture is then heated (e.g., to 60°C) and monitored for completion (typically within 15-30 minutes). After completion, the solvent is removed in vacuo. The residue is redissolved in an organic solvent like ethyl acetate and washed with an aqueous ammonia solution. The organic layer is then dried over a suitable drying agent (e.g., MgSO₄), filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[1][2]

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A mixture of the bromo-thiazole derivative, an appropriate phenylboronic acid, a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃ or K₃PO₄) is prepared in a suitable solvent system (e.g., THF or 1,4-dioxane). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is then purified by chromatography to yield the desired phenyl-thiazole product.[6][7]

Visualizing the Synthetic Workflow and Catalyst Comparison

The following diagrams illustrate the general experimental workflow for the synthesis and a conceptual comparison of the catalytic approaches.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A 2-Amino-4-methyl-5-phenylthiazole D Diazotization & Bromination (Sandmeyer Reaction) A->D B Copper(I) Bromide (Catalyst) B->D C n-Butyl Nitrite C->D E Solvent Removal D->E F Extraction E->F G Column Chromatography F->G H This compound G->H G cluster_0 Catalytic Approaches cluster_1 Key Reaction Types cluster_2 Typical Substrates Copper Catalysis Copper Catalysis Sandmeyer-type Bromination Sandmeyer-type Bromination Copper Catalysis->Sandmeyer-type Bromination Palladium Catalysis Palladium Catalysis Suzuki Cross-Coupling Suzuki Cross-Coupling Palladium Catalysis->Suzuki Cross-Coupling Amino-thiazoles Amino-thiazoles Sandmeyer-type Bromination->Amino-thiazoles Bromo-thiazoles + Boronic Acids Bromo-thiazoles + Boronic Acids Suzuki Cross-Coupling->Bromo-thiazoles + Boronic Acids

References

Benchmarking the Efficacy of 2-Bromo-5-methyl-4-phenylthiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of 2-Bromo-5-methyl-4-phenylthiazole derivatives against various cancer cell lines and fungal pathogens. The data presented is compiled from recent studies to offer an objective analysis of their performance relative to established alternative treatments. Detailed experimental methodologies and visualizations of key signaling pathways are included to support further research and development in this promising class of compounds.

Data Presentation: Quantitative Efficacy

The following tables summarize the in vitro activity of various thiazole derivatives, including those based on the this compound scaffold, against cancer cell lines and fungal species.

Table 1: Anticancer Activity of Thiazole Derivatives
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
4c N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamideA549 (Lung Adenocarcinoma)23.30 ± 0.35Cisplatin-[1]
4a N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamideA549 (Lung Adenocarcinoma)-Cisplatin-[1]
8a N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) AcetamideHela (Cervical Cancer)1.3 ± 0.14Doxorubicin-
4c N-Phenyl-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)10.8 ± 0.08Doxorubicin<10[2]
4d N-Phenyl-2-p-tolylthiazole-4-carboxamideHep-G2 (Hepatocarcinoma)11.6 ± 0.12Doxorubicin<10[2]
10a Thiazole-2-acetamidePC-3 (Prostate Cancer)7 ± 0.6Doxorubicin>10[3]
10o Thiazole-2-acetamideMDAMB-231 (Pancreatic Cancer)3 ± 0.2Doxorubicin3 ± 0.2[3]
- N(5-methyl[1][4][5]thiadiazol2yl)propionamideHepG2 (Hepatocarcinoma)9.4 µg/mLDoxorubicin<1 µg/mL[6]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Antifungal Activity of Phenylthiazole Derivatives
Compound IDDerivative ClassFungal SpeciesMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Source
EM-01D2 2-cyclohexylidenhydrazo-4-phenyl-thiazoleCandida albicans< Amphotericin B & FluconazoleAmphotericin B / Fluconazole-[4]
Compound 1 PhenylthiazoleCandida albicans (Fluconazole-resistant)0.25 - 2Fluconazole>64[7]
Compound 1 Candida auris0.25 - 2--[7]
Compound 16 BisphenylthiazoleCandida glabrata0.5 - 4Fluconazole8-16 fold higher[5]
Compound 17 BisphenylthiazoleCandida krusei0.5 - 4Amphotericin B2-4 fold higher[5]
Compound e Phenylthiazole acylhydrazoneSclerotinia sclerotiorum0.22Carbendazim0.70[8]
Compound f Phenylthiazole acylhydrazoneSclerotinia sclerotiorum0.39Carbendazim0.70[8]

MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Experimental Protocols

Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides

This protocol describes a general method for the synthesis of the target compounds, starting from the corresponding 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide.[1]

Step 1: Synthesis of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide

  • To a solution of 2-amino-5-methyl-4-phenylthiazole in a suitable solvent (e.g., dichloromethane), an equimolar amount of chloroacetyl chloride is added dropwise at 0°C.

  • A base, such as sodium carbonate, is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

  • The reaction is stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • The resulting mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, which can be purified by recrystallization.

Step 2: Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides

  • An equimolar amount of the appropriate mercapto derivative is added to a solution of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide in a suitable solvent (e.g., ethanol).

  • The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and dried to afford the final N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide derivative.

  • Structural elucidation of the synthesized compounds is typically performed using ¹H-NMR, ¹³C-NMR, and LC-MS/MS spectral data, along with elemental analyses.[1]

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a reference drug (e.g., Doxorubicin, Cisplatin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activity of thiazole derivatives can be attributed to their interaction with various cellular signaling pathways. Below are diagrams illustrating some of the key pathways targeted by these compounds.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some thiazole derivatives have been shown to inhibit VEGFR-2.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Inhibition of the VEGFR-2 signaling cascade by thiazole derivatives.

CYP51 Inhibition in Fungi

CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Phenylthiazole derivatives have demonstrated potent antifungal activity by inhibiting this enzyme.

CYP51_Inhibition Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Phenylthiazole Phenylthiazole Derivative Phenylthiazole->CYP51 Inhibits Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Component of Growth Fungal Growth Inhibition Membrane->Growth

Caption: Phenylthiazole derivatives disrupt fungal cell membrane integrity by inhibiting CYP51.

DNA Topoisomerase IB Inhibition

DNA topoisomerase IB is an enzyme that relaxes supercoiled DNA, a critical process for DNA replication and transcription. Certain thiazole-based analogs act as inhibitors of this enzyme, leading to DNA damage and cell death in cancer cells.

Topoisomerase_Inhibition SupercoiledDNA Supercoiled DNA Top1B DNA Topoisomerase IB SupercoiledDNA->Top1B Binds CleavageComplex Top1B-DNA Cleavage Complex (Stabilized) Top1B->CleavageComplex Forms ThiazoleAnalog Thiazole Analog ThiazoleAnalog->CleavageComplex Stabilizes DSB DNA Double-Strand Breaks CleavageComplex->DSB Leads to ReplicationFork Replication Fork ReplicationFork->CleavageComplex Collides with Apoptosis Apoptosis DSB->Apoptosis

Caption: Thiazole analogs induce apoptosis by stabilizing the Topoisomerase IB-DNA complex.

References

Comparative Analysis of 2-Bromo-5-methyl-4-phenylthiazole Derivatives in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the experimental cross-validation of 2-Bromo-5-methyl-4-phenylthiazole and its derivatives, focusing on their potential as anticancer agents.

This guide provides a comprehensive comparison of the cytotoxic effects of a series of thiazole derivatives, originating from the core structure of this compound, against human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cell lines. The experimental data is presented to facilitate an objective evaluation of these compounds' performance and to offer detailed methodologies for the key experiments cited.

Performance Comparison of Thiazole Derivatives

The cytotoxic activity of the synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide derivatives was evaluated using the MTT assay, with the precursor 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide serving as a baseline for comparison. The results, summarized in Table 1, highlight the significant increase in anticancer activity upon substitution at the 2-position of the acetamide moiety. Notably, compound 4c , featuring a 1-methyl-1H-tetrazol-5-yl group, exhibited the highest potency against the A549 cancer cell line with an IC50 value of 23.30 µM, while demonstrating high selectivity with an IC50 value greater than 1000 µM against the non-cancerous NIH/3T3 cell line.[1][2] In contrast, the precursor compound 3 showed significantly weaker activity. The data suggests that the introduction of specific heterocyclic moieties can dramatically enhance the cytotoxic potential and selectivity of the 5-methyl-4-phenylthiazole scaffold.

Compound IDR GroupIC50 (µM) vs. A549[1][2]IC50 (µM) vs. NIH/3T3[1][2]
3 -Cl> 1000> 1000
4a 1-methyl-1H-imidazol-2-yl140.23 ± 5.12> 1000
4b 1H-benzimidazol-2-yl125.45 ± 4.89> 1000
4c 1-methyl-1H-tetrazol-5-yl23.30 ± 0.35> 1000
4d 5-methyl-1,3,4-thiadiazol-2-yl85.67 ± 3.21> 1000
4e 4-phenyl-1,3-thiazol-2-yl98.76 ± 4.05> 1000
Cisplatin (Standard)15.80 ± 0.25Not Reported

Experimental Protocols

Synthesis of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (Compound 3)

To a solution of 2-amino-5-methyl-4-phenylthiazole in a suitable solvent such as acetone, an equimolar amount of chloroacetyl chloride is added dropwise at a controlled temperature, typically 0-5 °C.[3] The reaction mixture is then stirred at room temperature for several hours. Upon completion, the mixture is poured into cold water, and the resulting precipitate is filtered, washed, and dried to yield the target compound.[3]

General Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides (Compounds 4a-e)

The desired substituted thiol is dissolved in a suitable solvent, and a base such as sodium hydride is added to generate the thiolate. To this solution, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (Compound 3) is added, and the mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography.[4] The product is then isolated by precipitation in water, followed by filtration and purification, typically by recrystallization.[4]

MTT Assay for Cytotoxicity

Human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cells were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Mechanism of Action: Apoptosis Induction

The enhanced cytotoxicity of the active thiazole derivatives is attributed to their ability to induce programmed cell death, or apoptosis.[1][2] Studies on related thiazole compounds have shown that they can trigger apoptosis through the activation of key executioner enzymes, primarily caspase-3.[5] The activation of caspase-3 initiates a cascade of events leading to the cleavage of cellular proteins, DNA fragmentation, and ultimately, cell death.[6][7]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Pro-Caspase 8 Pro-Caspase 8 Death Receptor->Pro-Caspase 8 Recruitment & Activation Caspase 8 Caspase 8 Pro-Caspase 8->Caspase 8 Pro-Caspase 3 Pro-Caspase 3 Caspase 8->Pro-Caspase 3 Thiazole Derivative Thiazole Derivative Mitochondrion Mitochondrion Thiazole Derivative->Mitochondrion Induces Stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Pro-Caspase 9 Pro-Caspase 9 Apaf-1->Pro-Caspase 9 Recruitment Caspase 9 Caspase 9 Pro-Caspase 9->Caspase 9 Activation Caspase 9->Pro-Caspase 3 Caspase 3 Caspase 3 Pro-Caspase 3->Caspase 3 Cleavage & Activation Cellular Substrates Cellular Substrates Caspase 3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by thiazole derivatives.

Experimental Workflow

The cross-validation of the experimental results for these thiazole derivatives follows a structured workflow, from synthesis to the evaluation of biological activity and elucidation of the mechanism of action.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioactivity Biological Activity Assessment cluster_mechanism Mechanism of Action Studies Start 2-Amino-5-methyl- 4-phenylthiazole Step1 Synthesis of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide Start->Step1 Step2 Synthesis of Substituted Thio-acetamide Derivatives Step1->Step2 Characterization Spectroscopic Analysis (NMR, MS) Step2->Characterization Cell_Culture A549 & NIH/3T3 Cell Culture Characterization->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis_Assay Caspase_Activity Caspase-3 Activity Assay Apoptosis_Assay->Caspase_Activity Pathway_Analysis Signaling Pathway Elucidation Caspase_Activity->Pathway_Analysis Conclusion Conclusion Pathway_Analysis->Conclusion

Caption: General workflow for the synthesis and evaluation of thiazole derivatives.

References

Lack of Publicly Available Data for 2-Bromo-5-methyl-4-phenylthiazole as a Biological Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of information regarding the inhibitory activity of 2-Bromo-5-methyl-4-phenylthiazole against any specific biological targets. Therefore, a direct head-to-head comparison with known inhibitors, including quantitative data and detailed experimental protocols, cannot be provided at this time.

The available information on this compound is primarily limited to its chemical synthesis and its role as a potential intermediate or building block for the creation of other more complex molecules. There are no readily accessible studies that have investigated its biological properties as an inhibitor of enzymes, receptors, or other cellular components.

For a comparative analysis to be conducted, foundational data on the following aspects of this compound would be required:

  • Identification of the biological target(s): Understanding which specific protein or pathway the compound interacts with is the first step.

  • Quantitative measures of inhibition: Data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values are essential for comparing its potency with other inhibitors.

  • Cell-based or in vivo efficacy: Information on its effects in cellular models or animal studies would be necessary to understand its potential therapeutic relevance.

Without this primary data, any comparison would be purely speculative and would not meet the rigorous standards required for scientific and drug development professionals.

Researchers interested in the potential inhibitory activities of this compound would need to conduct initial screening and characterization studies to generate the necessary data for such a comparison.

Safety Operating Guide

Proper Disposal of 2-Bromo-5-methyl-4-phenylthiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Bromo-5-methyl-4-phenylthiazole, a halogenated heterocyclic compound.

Immediate Safety and Hazard Information

  • Acute Toxicity: May be harmful if swallowed.

  • Skin Irritation: Can cause skin irritation.

  • Eye Irritation: May cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation.

Due to its classification as a brominated organic compound, it should be treated as a hazardous substance requiring specialized disposal procedures.

Quantitative Data Summary

A comprehensive search for quantitative toxicological and ecotoxicological data for this compound did not yield specific values such as LD50 (median lethal dose) or LC50 (median lethal concentration). This is not uncommon for specialized research chemicals. In the absence of such data, it is imperative to handle the compound with a high degree of caution, assuming a significant hazard potential.

Data PointValueSource
Acute Oral Toxicity (LD50) Data not availableN/A
Aquatic Toxicity (LC50) Data not availableN/A
GHS Hazard Statements H302, H315, H318, H319, H335[1]
Storage Class 11 - Combustible Solids[2]
Water Hazard Class (WGK) 3 - Severe hazard to water[2]

Experimental Protocol for Waste Disposal

The following protocol outlines the detailed methodology for the collection and preparation of this compound waste for disposal.

Materials:

  • Designated hazardous waste container (chemically resistant, with a secure screw-top lid)

  • "Hazardous Waste" label

  • Secondary containment bin

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

Procedure:

  • Segregation: At the point of generation, meticulously segregate waste containing this compound from all other waste streams. Crucially, do not mix halogenated waste with non-halogenated chemical waste. This is due to different disposal requirements and costs.

  • Containerization:

    • Select a clean, dry, and chemically compatible waste container. The original reagent bottle, if empty, can be used.

    • For liquid waste containing this compound (e.g., in a solvent), use a designated container for "Halogenated Organic Waste."

    • For solid waste, use a clearly marked container for "Solid Halogenated Organic Waste."

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name, "this compound," and list all other components and their approximate percentages.

    • Indicate the date when the first waste was added to the container (accumulation start date).

  • Storage:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of potential spills.

    • Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal Request:

    • Once the waste container is full or has been in use for a period defined by your institution's policy (typically not exceeding one year), arrange for its disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Provide them with a complete and accurate description of the waste as indicated on the label.

  • Final Disposal Method: The licensed waste disposal company will transport the sealed and labeled container to a permitted treatment, storage, and disposal facility. The standard and required method for disposal of halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposition A Generate Waste (this compound) B Is waste mixed with non-halogenated solvents? A->B C Segregate Halogenated Waste B->C No D Incorrect Disposal Path! Consult EHS Immediately B->D Yes E Select Appropriate Waste Container C->E F Affix 'Hazardous Waste' Label & List All Contents E->F G Store in Designated Satellite Accumulation Area with Secondary Containment F->G H Container Full or Time Limit Reached? G->H I Contact EHS/Licensed Waste Disposal Contractor H->I Yes J Professional Waste Pickup I->J K High-Temperature Incineration at Permitted Facility J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-5-methyl-4-phenylthiazole. The following procedures are designed to ensure safe handling, use, and disposal of this compound.

Chemical Identifier: this compound Formula: C₁₀H₈BrNS Physical Form: Solid

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Potential Hazards and Required PPE

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[1][2]Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) should be worn.[3][4] A flame-resistant lab coat is also required to protect against splashes.[5]
Eye Contact Causes serious eye irritation or damage.[1][2]ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles are mandatory.[5][6] A face shield should be worn in situations with a high risk of splashing.[5][7]
Inhalation May cause respiratory irritation.[1][2]Work in a well-ventilated area , preferably within a chemical fume hood .[1][8] If engineering controls are insufficient, a NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended.[1][3]
Ingestion Harmful if swallowed.[2]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[9]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_exp Perform Experiment in Fume Hood handling_weigh->handling_exp cleanup_decon Decontaminate Glassware & Surfaces handling_exp->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Operational and Disposal Plans

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.

Handling Procedures:

  • Preparation: Before handling, ensure you are wearing all required PPE.[10] Verify that the chemical fume hood is functioning correctly.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.

  • Experimental Use: Keep the container tightly closed when not in use.[1] Avoid creating dust.

  • Spill Response: In case of a spill, soak up with an inert absorbent material and place it in a suitable, closed container for disposal.[1]

Disposal Plan:

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[1]

  • Do not empty into drains.[1]

  • Contaminated clothing should be removed and washed before reuse.[1]

This information is intended as a guide for trained professionals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.